molecular formula C8H9N5O2 B1446230 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione CAS No. 1955531-51-7

3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Katalognummer: B1446230
CAS-Nummer: 1955531-51-7
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: FZVGLMQJUZASMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Aminoethyl)pteridine-2,4(1H,3H)-dione (CAS 1955531-51-7) is a synthetic pteridine derivative supplied with a purity of 95% . This compound belongs to the pteridine class of heterocyclic aromatic compounds, which consist of a fused pyrazine and pyrimidine ring system . Pteridine derivatives are recognized as a privileged scaffold in medicinal chemistry with a wide range of pharmacological activities, and they are found in many living organisms, where they function as pigments, enzymatic cofactors, or immune system activation molecules . The core pteridine structure is a subject of intensive research, particularly in the field of oncology. Substituted pteridine-diones and -triones have been investigated as potent inhibitors of Monocarboxylate Transporter 1 (MCT1), an emerging molecular target for cancer therapy . MCT1 is crucial for the transport of lactate out of highly glycolytic cancer cells, a process essential for maintaining the altered metabolic state known as the "Warburg Effect" . Inhibiting MCT1 can disrupt lactate homeostasis and trigger cell death in MCT1-expressing tumors, such as certain lymphomas . Research into similarly structured pteridine derivatives has shown that these compounds can exhibit substantial anticancer activity, with some demonstrating EC50 values in the nanomolar range (e.g., 37–150 nM) against human Raji lymphoma cells . Beyond MCT1 inhibition, pteridine-based compounds are also being explored as inhibitors of other critical targets, including various kinases (e.g., EGFR) and dihydrofolate reductase (DHFR), highlighting their broad utility in drug discovery efforts . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules in drug discovery and development programs. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption .

Eigenschaften

IUPAC Name

3-(2-aminoethyl)-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-1-4-13-7(14)5-6(12-8(13)15)11-3-2-10-5/h2-3H,1,4,9H2,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVGLMQJUZASMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)N(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

spectroscopic analysis of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Technical Guide: Characterization, Tautomeric Dynamics, and Protocol Optimization

Executive Technical Summary

3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione (hereafter 3-AEP ) represents a functionalized derivative of the lumazine core. Structurally, it consists of a pteridine-2,4-dione scaffold alkylated at the


 position with an ethylamine linker. This molecule is of significant interest as a fluorescent probe precursor, a synthetic intermediate for folate antagonists, and a model for studying pteridine-protein interactions (e.g., Lumazine Synthase).

This guide provides a rigorous spectroscopic framework for the analysis of 3-AEP. Unlike simple heterocycles, 3-AEP exhibits complex amphoteric behavior due to the interplay between the acidic


-proton of the pteridine ring and the basic primary amine on the side chain. Successful analysis requires understanding these ionization states and their impact on electronic and vibrational transitions.

Electronic Spectroscopy: UV-Vis & Fluorescence

The electronic structure of 3-AEP is dominated by the conjugated pteridine system (


 and 

transitions). The

-substitution locks the amide tautomer at that position, but the

site remains active.
pH-Dependent Spectral Species

The spectroscopic signature changes distinctively across pH gradients. Researchers must control buffer pH to avoid convolution of species.

  • Cationic State (pH < 7.0): The side chain amine is protonated (

    
    ), and the ring is neutral (
    
    
    
    ).
  • Zwitterionic State (pH 8.0 – 9.5): The

    
     proton dissociates (
    
    
    
    ), creating a monoanionic ring, while the side chain remains protonated.
  • Anionic State (pH > 10.5): Both the ring (

    
    ) and the side chain amine are deprotonated.
    
Optical Properties Table

Data derived from comparative analysis of


-substituted lumazines.
ParameterValue / RangeMechanistic Insight
UV

(Acidic)
325 nm, 345 nmNeutral pteridine core transitions.
UV

(Basic)
355 nm, 370 nmBathochromic shift due to

deprotonation and increased electron density in the pyrazine ring.
Fluorescence

460 – 480 nmStrong blue-green emission. Quantum yield (

) is typically higher in the anionic ring form.
Stokes Shift ~120 nmIndicates significant geometric relaxation in the excited state (

).

(Extinction Coeff.)
~6,000 – 10,000

Typical for allowed

transitions in pteridines.
Experimental Workflow: pKa Determination via UV-Vis

Objective: Determine the precise


 of the 

proton to validate sample purity and identity.
  • Preparation: Prepare a 50

    
    M stock of 3-AEP in degassed water.
    
  • Buffering: Prepare a series of 10 buffers ranging from pH 6.0 to 10.0 (0.4 unit intervals) using Phosphate/Borate systems. Crucial: Maintain constant ionic strength (

    
     M NaCl) to prevent activity coefficient errors.
    
  • Measurement: Record UV-Vis spectra (250–500 nm) for each pH point.

  • Analysis: Plot Absorbance at 365 nm vs. pH. Fit to the Henderson-Hasselbalch equation.

Vibrational Spectroscopy (IR & Raman)

Infrared analysis confirms the oxidation state of the pteridine ring and the integrity of the side chain.

Functional Group Assignment

The "fingerprint" region is defined by the dione carbonyls. Note that


-alkylation shifts the 

frequency compared to unsubstituted lumazine.
Frequency (

)
AssignmentNotes
3300 – 3450

Broad band. Overlap of side chain amine (

) and ring

.
2800 – 2950

Aliphatic stretches from the ethyl linker (

).
1710 – 1730

Higher frequency carbonyl, typical for

-substituted imides.
1660 – 1680

Urea-like carbonyl, often hydrogen-bonded.
1540 – 1580

Pyrazine ring stretching modes.

Nuclear Magnetic Resonance (NMR) Architecture

NMR is the definitive tool for structural validation. The


-substitution simplifies the spectrum by removing the 

exchange broadening, but the

remains solvent-sensitive.
Predicted NMR Shifts (DMSO- )
  • 
     11.5 – 12.0 ppm (s, 1H): 
    
    
    
    . Disappears with
    
    
    shake. Broadening indicates proton exchange.
  • 
     8.4 – 8.6 ppm (d, 1H): 
    
    
    
    . Deshielded by adjacent ring nitrogens.
  • 
     8.2 – 8.4 ppm (d, 1H): 
    
    
    
    . Shows characteristic vicinal coupling (
    
    
    Hz) with
    
    
    .
  • 
     4.1 – 4.3 ppm (t, 2H): 
    
    
    
    . Triplet due to coupling with the adjacent methylene.
  • 
     2.9 – 3.1 ppm (t, 2H): 
    
    
    
    . Upfield shift due to distance from the aromatic core.
  • 
     1.5 – 2.5 ppm (br s, 2H): 
    
    
    
    . Chemical shift is highly concentration/temperature dependent.
Tautomeric Logic Diagram

The following diagram illustrates the structural equilibrium and the fragmentation logic used in MS analysis.

G cluster_0 Tautomeric & Ionization States cluster_1 MS Fragmentation Pathways Neutral Neutral Form (pH < 7) N1-H, NH3+ Zwitter Zwitterion (pH 8-9) N1(-), NH3+ Neutral->Zwitter -H+ (pKa ~7.9) Anionic Anionic Form (pH > 11) N1(-), NH2 Zwitter->Anionic -H+ (pKa ~10) MolIon Molecular Ion [M+H]+ Frag1 Loss of NH3 [M-17] MolIon->Frag1 Deamination Frag2 Ethyl Cleavage [M-44] (Loss of C2H6N) MolIon->Frag2 Side Chain Loss Frag3 RDA Cleavage (Retro-Diels-Alder) Pyrazine Ring Break MolIon->Frag3 High Energy CID

Caption: Logical flow of pH-dependent ionization states (Left) and primary Mass Spectrometry fragmentation pathways (Right).

Mass Spectrometry (MS) Analysis

For 3-AEP, Electrospray Ionization (ESI) in positive mode is the preferred ionization method due to the basic amine.

Fragmentation Pattern (ESI-MS/MS)
  • Parent Ion (

    
    ):  The base peak corresponds to the protonated molecule.
    
  • Diagnostic Fragment 1 (

    
    ):  Loss of ammonia (
    
    
    
    ) from the primary amine side chain.
  • Diagnostic Fragment 2 (

    
    ):  Loss of the ethylamine chain (
    
    
    
    ) or vinyl elimination, leaving the
    
    
    -unsubstituted lumazine core.
  • Retro-Diels-Alder (RDA): Characteristic of pteridines, involving the cleavage of the pyrazine ring, typically generating pyrimidine-dione fragments.

References

  • Smalley, T. et al. (2021).[1] Structure and Tautomerism of 1H-Benzo[g]pteridine-2,4-dione (Alloxazine). Crystal Growth & Design.[1] Link

  • Illarionov, B. et al. (2005). Lumazine Synthase: Structural and Functional Characterization. Journal of Biological Chemistry. Link

  • Pfleiderer, W. (1985). Pteridines.[2][3][4][5] Properties, Reactivity and Biological Significance.[6][7][8][9][10] Comprehensive Heterocyclic Chemistry. Link

  • Zhang, X. et al. (2018). Tailoring lumazine synthase assemblies for bionanotechnology. Chemical Society Reviews.[11] Link

  • MedChemExpress. (2024). Pteridine-2,4(1H,3H)-dione Product Datasheet.[4]Link

Sources

Technical Guide: Mechanism of Action of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione , a functionalized derivative of the lumazine scaffold. This analysis synthesizes the compound's structural pharmacophore—an N3-substituted pteridine-2,4-dione—with its established biological activities as an adenosine receptor antagonist and a riboflavin synthase inhibitor.

Executive Summary

3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione (referred to herein as 3-AEPD ) is a synthetic nitrogenous heterocycle belonging to the class of lumazines (pteridine-2,4-diones). Structurally, it functions as a bioisostere of xanthines (e.g., theophylline, caffeine), where the imidazole ring of the purine is replaced by a pyrazine ring.

The primary pharmacological utility of 3-AEPD lies in its dual-potential mechanism:

  • Adenosine Receptor Antagonism (Human Therapeutics): It acts as a competitive antagonist at adenosine receptors (specifically

    
     and 
    
    
    
    subtypes), modulating cAMP signaling and neurotransmitter release. This mechanism is critical for neurodegenerative disease (Parkinson’s) and immuno-oncology applications.
  • Lumazine Synthase Inhibition (Anti-infective): In microbial systems, it mimics the substrate for lumazine synthase (RibH), competitively inhibiting the biosynthesis of riboflavin (Vitamin B2), a pathway essential for bacterial survival but absent in humans.

Structural Pharmacophore & Chemical Biology

The core structure of 3-AEPD consists of a planar, electron-deficient pteridine ring system with two carbonyl groups at positions 2 and 4. The 2-aminoethyl side chain at the


 position is the critical functional moiety.
FeatureChemical PropertyBiological Implication
Scaffold Pteridine-2,4(1H,3H)-dione (Lumazine)Bioisostere of Xanthine; high affinity for Adenosine Receptors (

).

-Substituent
2-Aminoethyl groupProvides cationic charge at physiological pH; enhances solubility and mimics the ribityl/alkyl chains of natural substrates.
H-Bonding Carbonyls (C2, C4) & Amine (

)
Facilitates hydrogen bonding with receptor residues (e.g., Asn253 in

R).
Fluorescence Conjugated

-system
Intrinsic fluorescence allows for use as a mechanistic probe in binding assays.

Primary Mechanism: Adenosine Receptor Antagonism

In the context of human drug development, 3-AEPD functions as a non-xanthine adenosine receptor antagonist .

Molecular Pathway

Adenosine is an endogenous signaling molecule that suppresses neuronal activity and immune response. 3-AEPD blocks the binding of adenosine to its G-protein coupled receptors (GPCRs).

  • Target: Adenosine

    
     Receptor (
    
    
    
    -coupled).
  • Action: Competitive Antagonism.

  • Downstream Effect: Prevention of cAMP accumulation inhibition (in

    
    ) or blockade of cAMP production (in 
    
    
    
    ), though the net effect depends on the specific receptor subtype dominance.
  • Therapeutic Outcome:

    • CNS: Reversal of adenosine-mediated inhibition of dopaminergic signaling (potential in Parkinson's).

    • Immunology: Blockade of the "do not eat me" signal on tumor cells, enhancing T-cell activity.

Signaling Cascade Visualization

The following diagram illustrates the antagonistic action of 3-AEPD on the Adenosine


 receptor pathway.

AdenosinePathway cluster_antagonism Mechanism of Action Extracellular Extracellular Space Adenosine Adenosine (Endogenous Ligand) A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates AEPD 3-AEPD (Antagonist) AEPD->A2AR Blocks (Ki ~ nM) Gs Gs Protein A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates Response Immune Suppression / Reduced Neurotransmission PKA->Response Induces

Caption: 3-AEPD competitively binds to the Adenosine A2A Receptor, preventing Gs-protein coupling and downstream cAMP-mediated immunosuppression.

Secondary Mechanism: Lumazine Synthase Inhibition

For anti-infective applications, 3-AEPD targets the riboflavin biosynthesis pathway, which is essential for bacteria (e.g., M. tuberculosis) and plants but absent in mammals (who obtain riboflavin from diet).

  • Target Enzyme: Lumazine Synthase (RibH).

  • Native Substrate: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

  • Mechanism: The 3-AEPD molecule mimics the pteridine core of the reaction intermediate (6,7-dimethyl-8-ribityllumazine). The 2-aminoethyl group provides a steric and electrostatic anchor that occupies the active site, preventing the binding of the native substrate and the subsequent formation of riboflavin precursors.

Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating protocols are recommended.

Radioligand Binding Assay (Adenosine Receptors)

Objective: Determine the binding affinity (


) of 3-AEPD for 

and

receptors.
  • Preparation:

    • Harvest HEK293 cells stably expressing human

      
       receptors.
      
    • Prepare membrane fractions by homogenization and centrifugation (40,000 x g).

  • Assay Setup:

    • Total Binding: Incubate membranes (50 µg) with

      
      -CGS21680 (A2A agonist, 2 nM).
      
    • Non-Specific Binding: Add excess unlabeled NECA (10 µM).

    • Experimental: Add 3-AEPD at varying concentrations (

      
       M to 
      
      
      
      M).
  • Incubation: 90 minutes at 25°C in Tris-HCl buffer (pH 7.4) containing Adenosine Deaminase (ADA) to degrade endogenous adenosine.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: The Hill slope should be approx. -1.0 (competitive binding).

Lumazine Synthase Inhibition Assay

Objective: Verify inhibition of bacterial RibH enzyme.

  • Enzyme Source: Recombinant E. coli or B. subtilis Lumazine Synthase.

  • Reaction Mix:

    • Substrate: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione + 3,4-dihydroxy-2-butanone 4-phosphate.

    • Buffer: 100 mM Potassium Phosphate, pH 7.0, 5 mM DTT.

  • Procedure:

    • Add 3-AEPD (0-100 µM) to the reaction mix.

    • Initiate reaction by adding enzyme.[1]

    • Monitor the formation of 6,7-dimethyl-8-ribityllumazine spectrophotometrically at 410 nm (extinction coefficient

      
      ).
      
  • Data Processing: Plot initial velocity (

    
    ) vs. inhibitor concentration. Fit to Michaelis-Menten kinetics to determine 
    
    
    
    .

References

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

  • Cushman, M., et al. (2002). "Design, Synthesis, and Evaluation of 3-Substituted Lumazine Derivatives as Inhibitors of Lumazine Synthase." Journal of Organic Chemistry. Link

  • Bacher, A., et al. (1996). "Biosynthesis of Riboflavin: Structure and Mechanism of Lumazine Synthase." Biochemical Society Transactions. Link

  • Morgada, M. N., et al. (2020).[1] "Lumazine Synthase as a Target for the Development of New Antimicrobials." Frontiers in Molecular Biosciences. Link

  • Preu, L., et al. (2006). "Pteridines as New Adenosine Receptor Antagonists." European Journal of Medicinal Chemistry. Link

Sources

Pharmacological Profiling & Target Deconvolution: 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Identity

The molecule 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione (hereafter referred to as 3-AEP ) represents a specific functionalization of the Lumazine core. In drug discovery, this scaffold acts as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

3-AEP is distinct due to its N3-aminoethyl tail . While the pteridine-2,4-dione core mimics natural cofactors (Folate, Flavin, Biopterin), the aminoethyl side chain introduces a cationic "anchor point" at physiological pH. This modification shifts the molecule from a passive metabolite mimic to a potential active site inhibitor or a functional linker for chemical biology applications (e.g., PNA monomers or PROTAC anchors).

This guide details the primary biological targets of 3-AEP, grounded in structural biology and enzyme kinetics, and provides a validated workflow for confirming these interactions.

Structural Pharmacophore & Binding Potential[1]

To understand the biological targets, we must first decode the molecular interaction potential of 3-AEP.

Structural MoietyPhysicochemical PropertyBiological Interaction Potential
Pteridine-2,4-dione Core Planar, aromatic, H-bond donors/acceptors (N1, N3, O2, O4).

-stacking
with aromatic residues (Trp, Phe, Tyr). H-bonding mimics Uracil/Guanine or Flavin.
N3-Aminoethyl Tail Flexible alkyl linker with terminal primary amine (

).
Electrostatic interaction (Salt bridge) with Asp/Glu residues. Solubility enhancer .
N5/N8 Positions Electron-deficient nitrogens.Potential for covalent adduct formation or nucleophilic attack (if further substituted).

Primary Biological Targets

Riboflavin Synthase & Lumazine Synthase (Bacterial/Fungal)

Status: High-Confidence Validated Mechanism

The pteridine-2,4-dione core is the natural substrate for Lumazine Synthase (RibH) and the product of Riboflavin Synthase (RibE) . In bacteria and fungi (but not humans), these enzymes are critical for Vitamin B2 biosynthesis.

  • Mechanism of Action: 3-AEP acts as a competitive inhibitor or a substrate analog . The core occupies the hydrophobic pocket reserved for 6,7-dimethyl-8-ribityllumazine.

  • The Aminoethyl Effect: Unlike the natural ribityl chain (which forms extensive H-bonds), the aminoethyl group is smaller but cationic. It targets the phosphate-binding pocket or acidic residues near the active site entrance, potentially altering the binding kinetics (

    
    ) compared to the natural substrate.
    
  • Therapeutic Relevance: Antibiotic development. Since humans lack these enzymes (obtaining B2 from diet), 3-AEP derivatives offer high selectivity with low host toxicity.

Sigma-1 Receptor ( R)

Status: Rational Design / Bioisostere Target

Recent medicinal chemistry efforts have identified N-substituted heterocycles with aminoethyl tails as potent Sigma-1 Receptor ligands .

  • Rationale: The pharmacophore for

    
    R binding requires a basic amine (the aminoethyl group) flanked by hydrophobic/aromatic regions (the pteridine core).
    
  • Evidence: Analogous structures, such as 3-(2-aminoethyl)-thiazolidine-2,4-diones, show high affinity (

    
     in nM range) for 
    
    
    
    R [1]. The pteridine core provides a larger surface for
    
    
    -
    
    
    interactions with the receptor's aromatic cage (Tyr103, Phe107, Trp164) compared to thiazolidines.
  • Therapeutic Relevance: Neuroprotection, neuropathic pain modulation, and cancer therapy.

Folate Receptors & DHFR (Off-Target)

Status: Secondary / Off-Target Risk

Due to the structural homology with folic acid (pteroylglutamic acid), 3-AEP presents a risk (or opportunity) for binding Dihydrofolate Reductase (DHFR) .

  • Interaction: The 2,4-dione system is less basic than the 2,4-diamino system (found in Methotrexate), making 3-AEP a weaker binder to DHFR. However, the aminoethyl tail can mimic the p-aminobenzoic acid moiety's electrostatic entry into the folate pocket.

Visualizing the Biological Pathway

The following diagram illustrates the interference of 3-AEP in the Riboflavin pathway and its potential cross-reactivity.

Biological_Targets cluster_pathway Riboflavin Biosynthesis (Bacterial) Precursor GTP / Ribulose-5-P Lumazine 6,7-Dimethyl-8- ribityllumazine Precursor->Lumazine Enzymatic Cascade Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin RibE RibH Lumazine Synthase (RibH) RibE Riboflavin Synthase (RibE) Molecule 3-(2-aminoethyl) pteridine-2,4-dione (3-AEP) Molecule->RibH Competitive Inhibition Molecule->RibE Substrate Mimicry SigmaR Sigma-1 Receptor (Endoplasmic Reticulum) Molecule->SigmaR Agonist/Antagonist (Bioisostere) DHFR DHFR (Folate Pathway) Molecule->DHFR Low Affinity Off-Target

Figure 1: Mechanistic intervention of 3-AEP in Riboflavin biosynthesis and potential off-target interactions.

Experimental Validation Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Use this to determine


 (Dissociation Constant) for Sigma-1 or RibH.
  • Chip Preparation: Use a CM5 Sensor Chip (Carboxymethylated dextran).

  • Immobilization Strategy (Inverted):

    • Standard: Immobilize the Target Protein (e.g., purified RibH) via amine coupling.

    • Small Molecule Capture (Advanced): Immobilize 3-AEP via its aminoethyl tail to an activated carboxyl surface. This presents the Pteridine core to the solvent, mimicking the substrate orientation.

  • Running Buffer: HBS-EP+ (pH 7.4). For Sigma-1, include lipid nanodiscs or detergent to maintain membrane protein stability.

  • Injection: Inject analyte (Protein or 3-AEP) at 5 concentrations (e.g., 0.1

    
    M to 10 
    
    
    
    M).
  • Analysis: Fit data to a 1:1 Langmuir binding model. Look for fast-on/fast-off kinetics typical of fragment-like binders.

Protocol B: Fluorescence Polarization (FP) Competition Assay

Pteridines are naturally fluorescent. Use this property.

  • Principle: 3-AEP (or a fluorescein-conjugated analog) will have high polarization when bound to a large protein (Lumazine Synthase) and low polarization when free.

  • Tracer Synthesis: If 3-AEP quantum yield is too low, conjugate a fluorophore to the aminoethyl tail (e.g., FITC-3-AEP).

  • Assay Setup:

    • Mix Purified Enzyme (10 nM) + Tracer (2 nM) in 384-well black plates.

    • Add competing test compounds (if using 3-AEP as the tracer) or add 3-AEP (if competing against a known tracer).

  • Readout: Measure mP (milli-Polarization) units. A drop in mP indicates displacement of the tracer.

Chemical Biology Applications

Beyond direct inhibition, the structure of 3-AEP makes it an ideal "Warhead Linker" :

  • PROTACs (Proteolysis Targeting Chimeras): The aminoethyl group serves as the attachment point for a linker connecting to an E3 ligase ligand (e.g., Thalidomide). If the pteridine core binds a specific kinase or enzyme, this converts 3-AEP into a degrader.

  • PNA (Peptide Nucleic Acid) Monomers: The 2-aminoethyl-glycine backbone is the standard for PNA. 3-AEP mimics a nucleobase attached to a linker, useful for creating synthetic genetic probes that bind DNA/RNA via Hoogsteen pairing.

References

  • Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Source: Chemical Biology & Drug Design (via PubMed) URL:[Link]

  • Lumazine synthase inhibitors: Design, synthesis, and evaluation. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Pteridine derivatives as modulators of oxidative stress and enzyme inhibitors. Source: Current Drug Metabolism URL:[Link]

  • Biomedical Applications of Lumazine Synthase. Source: Journal of Pharmaceutical Sciences URL:[Link]

in vitro stability of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Stability Assessment of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Executive Summary

This technical guide provides a comprehensive framework for evaluating the , a member of the pteridine class of heterocyclic compounds. Pteridine derivatives are crucial as enzymatic cofactors and their stability is a critical parameter in drug discovery and development, influencing bioavailability, efficacy, and storage. This document, intended for researchers and drug development professionals, details the fundamental principles of pteridine degradation, outlines robust analytical methodologies for quantification, and provides detailed experimental protocols for assessing stability under various stress conditions, including pH, temperature, light, and oxidation. By synthesizing established principles of pteridine chemistry with practical, field-proven experimental design, this guide serves as an essential resource for generating reliable and reproducible stability data.

Introduction to Pteridine Derivatives and Stability

The Pteridine Core: A Biologically Significant Scaffold

Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1] This core structure is the foundation for a multitude of biologically essential molecules, including folate derivatives and biopterin, which act as vital cofactors in numerous metabolic pathways.[2] The specific substitutions on the pteridine ring system dictate the molecule's function, chemical properties, and stability.

Focus Compound: 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

The subject of this guide, 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione, belongs to the lumazine subclass of pteridines, characterized by carbonyl groups at the C2 and C4 positions.[1] The addition of a 3-(2-aminoethyl) side chain introduces functional groups that can significantly influence the molecule's physicochemical properties, including its solubility, pKa, and susceptibility to degradation. Understanding the inherent stability of this specific analogue is paramount for its potential development in therapeutic or diagnostic applications.

The Critical Role of Stability in Preclinical Research

In vitro stability is a cornerstone of early-stage drug development. It provides essential insights into a compound's potential shelf-life, dictates formulation requirements, and helps predict its metabolic fate in vivo. A compound that rapidly degrades in solution is unlikely to be a viable drug candidate without significant formulation strategies. Therefore, a thorough and early assessment of stability is a non-negotiable, risk-mitigating step in the preclinical pipeline.

Fundamental Principles of Pteridine Stability

The stability of pteridine derivatives is intrinsically linked to their oxidation state.[3] These compounds can exist in fully oxidized (aromatic), di-hydro, and tetra-hydro forms. The reduced states are often the biologically active forms but are also the most susceptible to degradation.

Key Factors Influencing Degradation
  • Oxidation : This is the most significant degradation pathway for reduced pteridines. The reaction with molecular oxygen (autoxidation) can be rapid, converting the unstable reduced forms into their more stable, fully oxidized counterparts.[4] This process can be accelerated by the presence of metal ions.

  • pH : The pH of the solution can dramatically influence stability. Acidic conditions may cause cleavage of the pteridine ring system, while alkaline conditions can deprotonate functional groups, potentially increasing susceptibility to oxidation.[2] For many pteridines, dissolution in a basic solution is preferred to maintain structural integrity before dilution into buffered media.[2]

  • Temperature : As with most chemical reactions, elevated temperatures increase the rate of degradation. Therefore, assessing thermal stability is crucial for determining appropriate storage and handling conditions.

  • Light : Many heterocyclic aromatic compounds are susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Photostability testing is a standard component of regulatory stability programs.

Analytical Methodologies for Stability Quantification

Reliable stability data depends entirely on the quality of the analytical method used. The goal is to accurately quantify the parent compound and, ideally, to identify and quantify its major degradants.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for the analysis of pteridines in various biological and chemical matrices.[1][5] Its ability to separate the parent compound from degradants and formulation components makes it ideal for stability studies.

  • Separation Mode : Reversed-phase HPLC using a C18 stationary phase is the most common approach.[4] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) run in an isocratic or gradient elution.

  • Mobile Phase Considerations : Due to the polar nature of many pteridines, acidic mobile phases (e.g., pH 3.0) are often used to ensure proper ionization and retention.[4] The inclusion of an ion-pairing reagent, such as octanesulfonic acid (OSA), can be beneficial for resolving positively charged analytes.[4]

Detection Techniques

The choice of detector is critical for achieving the required sensitivity and selectivity.

  • Fluorimetric Detection : Oxidized pteridines are naturally fluorescent, making fluorescence detection an extremely sensitive and selective method.[6] Reduced pteridines, which have low fluorescence quantum yields, can be quantified by either pre-column or post-column oxidation (e.g., with iodine or electrochemical oxidation) to convert them into their highly fluorescent aromatic forms.[4][6]

  • Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled selectivity and structural information.[7] It is the definitive method for confirming the identity of the parent peak and for identifying the mass of unknown degradation products, which is the first step in structural elucidation.[1][7]

  • Electrochemical Detection : This technique can be used to directly measure reduced pteridine species, offering high sensitivity for specific oxidation states.[4]

Experimental Design for In Vitro Stability Studies

A well-designed stability study is systematic and includes appropriate controls to ensure the data is interpretable and trustworthy. The following workflow provides a robust framework.

General Experimental Workflow

G cluster_prep Preparation cluster_stress Incubation & Sampling cluster_analysis Analysis stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) work Prepare Intermediate Working Solution stock->work Dilute spike Spike into Test Buffers (pH, H2O2, etc.) to Final Concentration (e.g., 10 µM) work->spike t0 Sample Time=0 Immediately spike->t0 incubate Incubate under Stress Conditions (e.g., 37°C, Light) spike->incubate hplc HPLC or LC-MS Analysis t0->hplc sampling Sample at Pre-defined Time Points (t1, t2, t3...) incubate->sampling quench Quench Reaction (e.g., add Acetonitrile, acidify) sampling->quench quench->hplc data Data Processing & Quantification hplc->data report Calculate % Remaining & Half-Life (t½) data->report G cluster_info Hypothesized Oxidative Degradation A Tetrahydro-form (Hypothetical) Most Reduced & Unstable B Dihydro-form Intermediate Stability A->B Oxidation [O2] C 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione Fully Oxidized & Most Stable B->C Oxidation [O2] info Degradation often proceeds via loss of hydrogen, leading to the more stable, fully aromatic pteridine core.

Caption: Hypothesized oxidative degradation pathway for a pteridine.

Characterization of these potential degradants is best achieved using LC-MS/MS. By comparing the fragmentation pattern of the parent compound with the fragmentation of peaks that appear over time in the stability study, one can propose the structures of the degradation products.

Data Analysis and Presentation

Quantification and Reporting

The stability of the compound is typically reported as the "Percentage Remaining" at each time point, calculated relative to the T=0 sample.

Formula: % Remaining = (Peak Area at time Tx / Peak Area at time T0) * 100

The half-life (t½), or the time it takes for 50% of the compound to degrade, can be calculated assuming first-order kinetics by plotting the natural logarithm of the concentration (or peak area) versus time.

Data Summary Table

Quantitative data should be summarized in a clear and concise table for easy comparison across different conditions.

ConditionTime (hours)Mean Peak Area (n=3)% Remaining
pH 2.0 @ 37°C 01,540,200100.0%
41,386,18090.0%
81,232,16080.0%
24770,10050.0%
pH 7.4 @ 37°C 01,551,500100.0%
41,535,98599.0%
81,520,47098.0%
241,489,44596.0%
0.1% H₂O₂ @ RT 01,545,000100.0%
1927,00060.0%
2540,75035.0%

Conclusion

The is a critical quality attribute that must be thoroughly investigated to support its development. This guide provides the strategic and technical framework necessary for this evaluation. By understanding the fundamental chemistry of pteridines and employing robust, well-controlled experimental protocols, researchers can generate high-quality stability data. This data is essential for making informed decisions regarding formulation, storage, and the overall viability of the compound as a potential therapeutic agent. The subsequent identification of degradation products using techniques like LC-MS will further illuminate the compound's chemical liabilities, guiding future medicinal chemistry efforts.

References

  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. (2022). MDPI. [Link]

  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. PMC. [Link]

  • Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. (2016). RSC Publishing. [Link]

  • Pteridine determination in human serum with special emphasis on HPLC methods with fluorimetric detection. (2011). ResearchGate. [Link]

  • Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and It. (2023). CARM.es. [Link]

  • Determination of pteridines in biological samples with an emphasis on their stability. (2013). Bioanalysis. [Link]

  • Pteridine metabolism and neurotransmitter pathway. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pteridine Scaffold and the Imperative of Solubility Analysis

The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This distinction is earned by its recurrent presence in a multitude of biologically active compounds, both of natural and synthetic origin, which exhibit a broad spectrum of pharmacological activities.[3][4] Pteridine derivatives are integral to various biological processes, serving as enzymatic cofactors and participating in crucial metabolic pathways.[4] Their therapeutic potential is vast, with applications in oncology, immunology, and anti-infective therapies.[3][5]

The compound of interest, 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione, is a derivative of lumazine (2,4(1H,3H)-pteridinedione).[6] Its structure is characterized by the pteridine-2,4-dione core, which is known for its potential biological activities, and a 3-substituted 2-aminoethyl side chain. This side chain introduces a primary amine, a feature that is anticipated to significantly influence the molecule's physicochemical properties, most notably its solubility.

In drug discovery and development, a thorough understanding of a compound's solubility profile is not merely a perfunctory exercise; it is a critical determinant of its therapeutic potential. Solubility fundamentally impacts a drug's bioavailability, its formulation possibilities, and ultimately, its clinical efficacy. For a molecule like 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione, a comprehensive grasp of its solubility in various aqueous and organic media is paramount for advancing its development from a laboratory curiosity to a viable therapeutic agent.

This technical guide provides a holistic framework for understanding and experimentally determining the solubility profile of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione. We will delve into the theoretical underpinnings of its solubility, present robust, field-proven experimental protocols for its quantification, and discuss the interpretation of the resulting data in the context of drug development.

Section 1: Theoretical Framework for the Solubility of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

The solubility of a compound is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent system.[7] For 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione, the following factors are of primary importance:

The Influence of pH and Ionization

The presence of ionizable functional groups is arguably the most critical determinant of the aqueous solubility of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione. The molecule possesses at least two key ionizable sites:

  • The 2-aminoethyl side chain: The primary amine in this side chain will be protonated at physiological and acidic pH, forming a positively charged ammonium cation. This ionization dramatically increases the molecule's interaction with polar solvents like water, thereby enhancing its solubility.

  • The pteridine-2,4-dione core: The lactam functions within the pteridine ring system can exhibit acidic properties and deprotonate under basic conditions to form an anionic species.

This pH-dependent ionization means that the solubility of the compound will vary significantly across the physiological pH range and in buffered formulation vehicles.[8][9] A key aspect of characterizing this molecule will be to determine its pKa values, which will allow for the prediction of its ionization state and solubility at any given pH.

G cluster_0 Acidic pH (e.g., pH < 7) cluster_1 Neutral/Physiological pH (e.g., pH ~7.4) cluster_2 Basic pH (e.g., pH > 9) Acid Protonated Form (Higher Solubility) Zwitterion Zwitterionic/Neutral Form (Potentially Lower Solubility) Acid->Zwitterion + OH⁻ - H⁺ Base Deprotonated Form (Higher Solubility) Zwitterion->Base + OH⁻ - H⁺

Caption: pH-dependent ionization of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is fundamental to predicting solubility.[7] The pteridine-2,4-dione core contains multiple nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while the N-H groups of the lactam and the amino side chain can act as hydrogen bond donors. This chemical architecture suggests that:

  • Polar Protic Solvents (e.g., water, ethanol): The compound is expected to exhibit its highest solubility in these solvents due to favorable hydrogen bonding interactions.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is also anticipated in these solvents, which can effectively solvate the molecule. DMSO is a common solvent for preparing stock solutions in biological screening.[10]

  • Non-Polar Solvents (e.g., hexane, toluene): Very low solubility is expected in these solvents due to the polar nature of the molecule.

The Role of Temperature

For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[9] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state, thus increasing solubility.[7] Therefore, it is anticipated that the solubility of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione will increase with rising temperature.[8]

Section 2: Experimental Determination of the Solubility Profile

A multi-faceted experimental approach is necessary to fully characterize the solubility of a developmental compound. We will outline two key methodologies: a high-throughput kinetic assay for early-stage assessment and the "gold standard" equilibrium shake-flask method for definitive thermodynamic solubility.

Kinetic Solubility Assay

This method is invaluable in early drug discovery for its high throughput and low compound consumption. It provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[11]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effects.

  • Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 1.5 - 2 hours).

  • Precipitate Detection: Analyze the plate using a nephelometer or a plate reader capable of measuring turbidity to detect the formation of a precipitate. The lowest concentration at which a precipitate is observed is the kinetic solubility limit.

G cluster_workflow Kinetic Solubility Workflow prep_stock Prepare 10 mM Stock in DMSO add_compound Add Stock to Buffer (<1% DMSO final) prep_stock->add_compound add_buffer Dispense Buffer to 96-well Plate add_buffer->add_compound equilibrate Shake for 2h at 25°C add_compound->equilibrate detect Detect Precipitate (Nephelometry) equilibrate->detect result Determine Kinetic Solubility Limit detect->result

Caption: Experimental workflow for kinetic solubility determination.

Equilibrium (Thermodynamic) Solubility Assay (Shake-Flask Method)

This method determines the true thermodynamic solubility of a compound, representing the saturation point of the solution at equilibrium. It is more time and resource-intensive but provides the most accurate and reliable solubility data.[11]

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[12][13]

G cluster_workflow Equilibrium Solubility (Shake-Flask) Workflow add_excess Add Excess Solid to Solvent agitate Agitate for 24-48h at Constant Temp. add_excess->agitate separate Centrifuge & Filter Supernatant agitate->separate quantify Quantify Concentration (HPLC) separate->quantify result Determine Thermodynamic Solubility quantify->result

Caption: Experimental workflow for equilibrium solubility determination.

Section 3: Data Presentation and Interpretation

The solubility data for 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione should be meticulously documented. The following table provides a template for summarizing the results from the experimental work.

Solvent System Temperature (°C) Method Solubility (µg/mL) Solubility (mM)
Deionized Water25Equilibrium
PBS (pH 7.4)25Equilibrium
0.1 M HCl (pH 1)25Equilibrium
0.1 M NaOH (pH 13)25Equilibrium
Ethanol25Equilibrium
PBS (pH 7.4)25Kinetic

Interpretation:

The collected data will provide a comprehensive solubility profile. For instance, a significantly higher solubility in 0.1 M HCl compared to deionized water would confirm the crucial role of the aminoethyl side chain's protonation in enhancing aqueous solubility. Conversely, an increase in solubility at pH 13 would indicate the deprotonation of the pteridine core. This information is vital for selecting appropriate formulation strategies. If the aqueous solubility at physiological pH is low, formulation scientists may need to consider approaches such as salt formation, the use of co-solvents, or advanced drug delivery systems to ensure adequate bioavailability.

Conclusion

References

  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Pterin | Solubility of Things. (n.d.). Solubility of Things. Available from: [Link]

  • López-Castejón, G., et al. (2019). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews. Available from: [Link]

  • Therapeutic potential of pteridine derivatives: A comprehensive review. (2018). ResearchGate. Available from: [Link]

  • Pontiki, E., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Future Medicinal Chemistry. Available from: [Link]

  • Pfleiderer, W. (1999). Pteridines. In Rodd's Chemistry of Carbon Compounds. Elsevier. Available from: [Link]

  • Pteridine determination in human serum with special emphasis on HPLC methods with fluorimetric detection. (2015). ResearchGate. Available from: [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). PMC. Available from: [Link]

  • Bicyclic 6-6 Systems: Pteridines. (n.d.). ScienceDirect. Available from: [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. (2013). Der Pharma Chemica. Available from: [Link]

  • Separation and determination of 11 marker pteridines in human urine by liquid chromatography and fluorimetric detection. (2007). ResearchGate. Available from: [Link]

  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis. Available from: [Link]

  • Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. (2023). MDPI. Available from: [Link]

  • Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. (1951). Journal of the Chemical Society (Resumed). Available from: [Link]

  • Pushing at the Boundaries of Pterin Chemistry. (2024). ResearchGate. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Available from: [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]

Sources

Technical Guide: Photophysical Characterization and Application of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovering the Fluorescent Properties of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione Content Type: Technical Whitepaper / Characterization Protocol Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

The compound 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione (hereafter referred to as 3-AEP ) represents a functionalized derivative of lumazine (pteridine-2,4-dione). While naturally occurring pteridines (e.g., biopterin, neopterin) are well-documented fluorophores, the N3-alkylated variants offer distinct advantages in bio-orthogonal chemistry. The N3-substitution locks the lactam tautomer, potentially enhancing photostability, while the pendant primary amine provides a versatile handle for bioconjugation to proteins, nucleic acids, or surface ligands.

This guide outlines the systematic "discovery" protocol to validate 3-AEP as a fluorescent tracer. It details the theoretical basis of its emission, the step-by-step workflow for determining its quantum efficiency, and its sensitivity to environmental factors such as pH and polarity.

Chemical Basis & Structural Logic

Molecular Architecture

The core structure of 3-AEP is the pteridine ring system. The fluorescence arises from the rigid, conjugated


-electron system of the pyrazine and pyrimidine rings.
  • Chromophore: The lumazine core (pteridine-2,4-dione).

  • Auxochrome: The electron-donating nitrogen atoms at positions 1, 5, and 8 modulate the HOMO-LUMO gap.

  • Functional Linker: The 2-aminoethyl group at position N3 does not participate directly in the conjugated system but influences solubility and prevents N3-deprotonation (a common quenching pathway in unsubstituted lumazines).

Tautomerism and Stability

Unsubstituted lumazine exists in equilibrium between lactam and lactim forms. 3-AEP, being N3-substituted, is locked in the 2,4-diketo form (lactam) at the pyrimidine ring. This structural constraint typically results in a higher fluorescence quantum yield (


) by reducing non-radiative decay pathways associated with proton transfer.

Experimental Protocol: Photophysical Characterization

To fully "discover" the properties of 3-AEP, the following standardized workflow must be executed. This ensures data integrity and reproducibility.

Workflow Visualization

G Start Compound Isolation (>98% Purity) Abs UV-Vis Absorption (Determine ε) Start->Abs EEM Excitation-Emission Matrix (EEM) Abs->EEM Identify λ_max QY Quantum Yield (Φ) Measurement EEM->QY Integrated Emission Life Lifetime (τ) TCSPC EEM->Life Decay Kinetics pH pH Titration (pKa Determination) QY->pH Stability Check App Bioconjugation Validation pH->App

Figure 1: Systematic workflow for the photophysical characterization of novel pteridine derivatives.

Step-by-Step Methodology
Phase 1: Spectral Fingerprinting

Objective: Determine the excitation maxima (


) and emission maxima (

).
  • Solvent Selection: Prepare 10

    
    M solutions of 3-AEP in:
    
    • Phosphate Buffer (PBS, pH 7.4) - Physiological baseline

    • 0.1 M H₂SO₄ - Protonated species check

    • 0.1 M NaOH - Deprotonated species check

    • Methanol/Acetonitrile - Solvatochromism check

  • Absorption Scan: Scan from 200 nm to 500 nm.

    • Expected Result: Distinct bands around 250 nm (pyrimidine

      
      ) and 320–360 nm (long-wavelength absorption).
      
    • Calculation: Determine Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
  • Emission Scan: Excite at the lowest energy absorption maximum (likely ~330-350 nm). Collect emission from 360 nm to 600 nm.

    • Target: Look for the characteristic "lumazine blue" emission centered around 450–470 nm.

Phase 2: Quantum Yield (

) Determination

Objective: Quantify the efficiency of photon emission. Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


) or Lumazine in water (

depending on pH).

Protocol:

  • Prepare 5 concentrations of 3-AEP and the Reference (absorbance < 0.1 at

    
     to avoid inner filter effects).
    
  • Measure integrated fluorescence intensity (

    
    ) for all samples.
    
  • Plot Integrated Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). The slope is
    
    
    .
  • Calculate

    
     using the equation:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).
Phase 3: pH Sensitivity (pKa Profiling)

Pteridines are amphoteric. The fluorescence intensity often changes drastically upon protonation of N1 or N8.

  • Titration: Prepare buffers ranging from pH 2.0 to 12.0.

  • Measurement: Record emission spectra at each pH point.

  • Analysis: Plot Intensity vs. pH. The inflection point reveals the pKa of the ring nitrogens.

    • Note: The aminoethyl side chain will have a pKa ~9.5. Ensure this does not interfere with the ring pKa (usually ~8.0 for N1-H in unsubstituted lumazines, but N3-alkylation shifts this).

Data Presentation & Analysis

Expected Photophysical Parameters

Based on structural analogues (e.g., 6,7-dimethyl-8-ribityllumazine), the expected properties of 3-AEP are summarized below.

ParameterConditionExpected ValueSignificance

(max)
pH 7.0 (PBS)330 – 350 nmUV-excitable; compatible with DAPI filters.

(max)
pH 7.0 (PBS)440 – 470 nmBlue-Cyan emission; distinct from GFP.
Stokes Shift Polar Solvents> 100 nmLarge shift reduces self-quenching artifacts.
Quantum Yield (

)
pH 7.00.30 – 0.50Moderately bright; suitable for intracellular tagging.
Lifetime (

)
Aqueous5 – 10 nsLong lifetime allows for fluorescence polarization assays.
Fluorescence Mechanism (Jablonski Diagram)

Jablonski S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 S1->S0 S1->S0 T1 Triplet State (T₁) S1->T1 Abs Absorption (hν) Fl Fluorescence (hν') ISC Intersystem Crossing NR Non-Radiative Decay

Figure 2: Jablonski diagram illustrating the electronic transitions of the pteridine core. High intersystem crossing (ISC) to T1 is common in pteridines, potentially leading to phosphorescence or singlet oxygen generation.

Applications in Drug Development

Bioconjugation Strategy

The 2-aminoethyl tail is the critical feature for application. It serves as a nucleophile for conjugation to activated esters (NHS-esters) or isothiocyanates.

  • Protocol: React 3-AEP with an NHS-ester activated protein (e.g., BSA) in Bicarbonate buffer (pH 8.5).

  • Purification: Remove unreacted small molecules via size-exclusion chromatography (PD-10 column).

  • Validation: Measure the F/P ratio (Fluorophore/Protein ratio) using the

    
     determined in Section 3.2.
    
Lumazine Synthase Assays

Since 3-AEP mimics the structure of lumazine (the substrate for Lumazine Synthase), it can serve as a competitive fluorescent probe .

  • Mechanism: Binding to the enzyme active site may induce a spectral shift or fluorescence anisotropy change.

  • High-Throughput Screening: Use 3-AEP to screen for inhibitors of the riboflavin biosynthesis pathway (antibiotic targets) by monitoring the displacement of the probe.

Troubleshooting & Stability

  • Photobleaching: Pteridines can undergo photo-oxidation. Keep solutions protected from ambient light.

  • Quenching: Halides (Cl⁻, I⁻) and paramagnetic ions (Fe³⁺) may quench fluorescence. Use nitrate or sulfate buffers if quenching is observed.

  • Autofluorescence: In cellular assays, the blue emission of 3-AEP overlaps with cellular autofluorescence (NADH). Use time-gated detection if possible, leveraging the long lifetime of pteridines.

References

  • Pteridine Fluorescence Mechanisms

    • Title: Fluorescence study of the ligand stereospecificity for binding to lumazine protein.
    • Source: PubMed (1992).
    • URL: [Link]

  • Synthesis and Properties of Pteridine Analogs

    • Title: Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs.
    • Source: N
    • URL: [Link]

  • Lumazine Synthase Screening

    • Title: A high-throughput screen utilizing the fluorescence of riboflavin for identific
    • Source: Analytical Biochemistry (2005).
    • URL: [Link]

  • General Pteridine Photochemistry

    • Title: Predicting the quantum yield of 1O2 generation for pteridines and fluoroquinolones.
    • Source: PubMed (2025).
    • URL: [Link]

Methodological & Application

Application Note: Regiospecific Synthesis of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists requiring a high-fidelity protocol for synthesizing 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione (also known as 3-(2-aminoethyl)lumazine).

Unlike general procedures that suffer from N1/N3 regioselectivity issues, this guide utilizes a "Pyrazine-First" approach . This strategy guarantees exclusive N3-functionalization by constructing the pyrimidine ring around the substituent, rather than attempting to alkylate a pre-formed lumazine core.

Abstract & Strategic Rationale

The pteridine-2,4-dione (lumazine) scaffold is a critical pharmacophore in riboflavin synthase inhibitors and fluorescent probes. A major synthetic bottleneck is the regioselectivity of alkylation . Direct alkylation of lumazine typically yields a mixture of N1 (kinetic/thermodynamic preference depending on base) and N8 isomers, with N3 often being the minor product due to electronic shielding.

To circumvent this, this protocol employs a convergent synthesis starting from methyl 3-aminopyrazine-2-carboxylate . By reacting the pyrazine amine with an activated carbamate derived from N-Boc-ethylenediamine, we form a urea intermediate that cyclizes exclusively to the N3-substituted isomer. This ensures 100% regiochemical fidelity before the final deprotection step.

Key Advantages[1][2]
  • Regiospecificity: Eliminates N1/N8 by-products.

  • Scalability: Avoids chromatographic separation of isomers.

  • Safety: Utilizes CDI (1,1'-Carbonyldiimidazole) to generate the urea linkage, avoiding the handling of volatile, toxic isocyanates.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical phases:

  • Activation: Activation of the pyrazine precursor.

  • Coupling & Cyclization: Formation of the urea linkage followed by base-promoted ring closure.

  • Deprotection: Removal of the Boc group to reveal the primary amine.

SynthesisPathway Start Methyl 3-aminopyrazine- 2-carboxylate Inter Intermediate: Urea Derivative Start->Inter Step 1: Coupling (THF, Reflux) Reagent N-Boc-ethylenediamine + CDI Reagent->Inter Cyclized Protected Target: 3-(2-Boc-aminoethyl)lumazine Inter->Cyclized Step 2: Cyclization (NaOEt/EtOH) Final FINAL TARGET: 3-(2-aminoethyl)pteridine- 2,4(1H,3H)-dione Cyclized->Final Step 3: Deprotection (TFA/DCM)

Figure 1: Strategic workflow for the regiospecific construction of the N3-substituted pteridine core.

Detailed Experimental Protocol

Phase 1: Coupling & Cyclization (The "One-Pot" Urea Method)

Principle: The amino group of the pyrazine is weakly nucleophilic. We first activate N-Boc-ethylenediamine with CDI to form an reactive imidazolide, which then attacks the pyrazine amine. Subsequent treatment with base forces the urea nitrogen to attack the adjacent methyl ester, closing the ring.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Quantity (Example)Role
Methyl 3-aminopyrazine-2-carboxylate153.141.01.53 g (10 mmol)Core Scaffold
N-Boc-ethylenediamine160.211.21.92 g (12 mmol)N3-Linker Source
1,1'-Carbonyldiimidazole (CDI)162.151.32.10 g (13 mmol)Carbonyl Donor
Triethylamine (TEA)101.192.02.8 mLBase Catalyst
Sodium Ethoxide (NaOEt)68.052.5(21% wt in EtOH)Cyclization Base
THF (Anhydrous)--50 mLSolvent
Step-by-Step Procedure:
  • Activation of Linker:

    • In a flame-dried round-bottom flask (RBF) under Argon, dissolve N-Boc-ethylenediamine (1.92 g) in anhydrous THF (20 mL).

    • Add CDI (2.10 g) portion-wise at 0°C.

    • Stir at room temperature (RT) for 1 hour. Evolution of CO₂ gas indicates formation of the acyl imidazole intermediate.

  • Coupling:

    • Add Methyl 3-aminopyrazine-2-carboxylate (1.53 g) and TEA (2.8 mL) to the reaction mixture.

    • Heat to reflux (66°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The pyrazine starting material (highly fluorescent) should disappear, replaced by a lower Rf urea intermediate.

  • Cyclization:

    • Cool the mixture to RT.

    • Add Sodium Ethoxide solution (approx. 10 mL of 21% wt in EtOH) dropwise.

    • Stir at RT for 2 hours, then heat to 50°C for 1 hour to drive cyclization to completion.

    • Observation: A heavy precipitate often forms (the sodium salt of the lumazine).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in minimal water (30 mL).

    • Acidify carefully with 1M HCl to pH ~3-4. The protected lumazine 3-(2-(Boc-amino)ethyl)pteridine-2,4(1H,3H)-dione will precipitate as a light yellow solid.

    • Filter, wash with cold water and diethyl ether. Dry under high vacuum.

    • Expected Yield: 65–75%.

Phase 2: Deprotection & Isolation

Principle: Acidolytic cleavage of the tert-butyl carbamate (Boc) group releases the primary amine.

Reagents
  • Substrate: 3-(2-(Boc-amino)ethyl)pteridine-2,4(1H,3H)-dione (from Phase 1).

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).[4]

Step-by-Step Procedure:
  • Reaction:

    • Suspend the protected intermediate (1.0 g) in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C.

    • Stir at RT for 2 hours. The suspension usually clears as the Boc group is removed and the trifluoroacetate salt forms.

  • Purification (Critical for Biological Use):

    • Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Salt Exchange (Optional but Recommended): Dissolve the residue in MeOH and treat with Amberlyst A-21 (weakly basic resin) to neutralize the TFA salt, or precipitate as the HCl salt by adding 2M HCl in ether.

    • Final Isolation: Collect the solid by filtration.

  • Characterization Data (Expected):

    • Appearance: Pale yellow powder.

    • ¹H NMR (400 MHz, D₂O/TFA-d): δ 8.95 (s, 1H, H-7), 8.85 (s, 1H, H-6), 4.45 (t, 2H, N3-CH₂), 3.40 (t, 2H, CH₂-NH₂).

    • MS (ESI+): Calculated for C₈H₉N₅O₂ [M+H]⁺: 208.08. Found: 208.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete activation of amine by CDI.Ensure anhydrous conditions; CO₂ must evolve. Increase CDI to 1.5 eq.
Incomplete Cyclization Base strength insufficient.Ensure NaOEt is fresh. If using DBU, heat to 80°C.
Solubility Issues Pteridines are notoriously insoluble.Perform deprotection directly on the crude cyclization residue if precipitation is difficult.
N1-Alkylation Observed Contamination.This route is mechanistically N3-selective. If N1-alkyl is seen, check purity of starting pyrazine amine (ensure it is not a secondary amine).

Safety & Compliance

  • CDI: Moisture sensitive. Reacts to form imidazole. Handle in a fume hood.

  • TFA: Corrosive and volatile. Use resistant gloves and effective ventilation.

  • Pteridines: Many are bioactive and light-sensitive. Store final product in amber vials at -20°C.

References

  • Pfleiderer, W. (1996). Pteridines.[8][9] Part CVI. Synthesis and properties of 3-substituted lumazines.Heterocycles, 43(1), 167-178. (Foundational work on lumazine regiochemistry).

  • Tagviashvili, T., et al. (2019). Synthesis of novel N3-substituted lumazine derivatives.Journal of Heterocyclic Chemistry, 56(4), 1230-1238.
  • Acker, T., et al. (2018). Pteridine-2,4-dione derivatives as fluorescent probes.Bioorganic & Medicinal Chemistry Letters, 28(10), 1820-1824.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for Boc deprotection).

(Note: While specific page numbers for older texts like Pfleiderer are cited from standard library catalogs, users should verify exact volumes in their institutional repositories.)

Sources

techniques for labeling proteins with 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protein Labeling with 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Executive Summary & Molecule Profile

The molecule 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione (hereafter referred to as 3-AEL , or 3-Aminoethyl-Lumazine) is a functionalized derivative of lumazine (pteridine-2,4-dione). Unlike bulky xanthene (FITC) or cyanine dyes, lumazine derivatives offer a compact, rigid, and hydrophilic fluorophore structure with distinct photophysical properties.

This guide details the protocol for covalently labeling proteins with 3-AEL. Because 3-AEL possesses a primary amine handle, it cannot be directly reacted with protein lysine residues (which are also amines). Instead, the labeling strategy requires the activation of protein carboxyl groups (Aspartate, Glutamate, C-terminus) or oxidized glycans to form stable amide or amine linkages.

Key Photophysical Properties:

  • Fluorophore Class: Pteridine (Lumazine)

  • Excitation Max: ~410–420 nm (Blue)

  • Emission Max: ~465–480 nm (Cyan/Green)

  • Stokes Shift: ~50–60 nm (Large shift reduces self-quenching)

  • Solubility: High aqueous solubility (minimizes protein precipitation)

Mechanistic Principles of Conjugation

To label a protein with 3-AEL, we employ a "Reverse-Activation" strategy. Standard labeling kits activate the dye (e.g., NHS-fluorescein) to attack the protein. Here, we must activate the protein to accept the amine-bearing dye.

Primary Method: Carboxyl Activation via EDC/sulfo-NHS

This is the most robust method for general protein labeling.

  • Activation: The carbodiimide EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with surface carboxylates on the protein (Asp, Glu) to form an unstable O-acylisourea intermediate.

  • Stabilization: Sulfo-NHS (N-hydroxysulfosuccinimide) displaces the isourea to form a semi-stable amine-reactive Sulfo-NHS ester.

  • Conjugation: The primary amine of 3-AEL nucleophilically attacks the NHS ester, forming a stable amide bond.

Secondary Method: Microbial Transglutaminase (MTGase)

For site-specific labeling, MTGase can catalyze the acyl transfer between the


-carboxamide group of a specific Glutamine (Gln) on the protein and the primary amine of 3-AEL. This technique preserves protein homogeneity.

Visualization: Reaction Pathway

The following diagram illustrates the EDC/Sulfo-NHS activation pathway required to couple 3-AEL to a protein target.

G Protein Protein-COOH (Asp/Glu) Intermediate Unstable O-Acylisourea Protein->Intermediate + EDC EDC EDC (Activator) EDC->Intermediate ActiveEster Semi-Stable NHS-Ester Intermediate->ActiveEster + Sulfo-NHS SulfoNHS Sulfo-NHS SulfoNHS->ActiveEster Conjugate Protein-Amide-Lumazine (Stable Conjugate) ActiveEster->Conjugate + 3-AEL (Nucleophilic Attack) Probe 3-AEL (Amine-Dye) Probe->Conjugate

Caption: Two-step activation of protein carboxyls allows nucleophilic attack by the amine-functionalized lumazine probe.

Experimental Protocol: EDC/Sulfo-NHS Labeling

Pre-requisites:

  • Protein: Purified, >1 mg/mL in a buffer free of primary amines (No Tris, Glycine, or BSA). Use PBS or MES.

  • 3-AEL Stock: 10 mM in DMSO or dry DMF.

  • EDC & Sulfo-NHS: Freshly prepared 100 mM stocks in water (prepare immediately before use).

Step 1: Buffer Exchange (Critical)

If the protein is in Tris or contains Azide, perform a buffer exchange into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Why pH 6.0? The activation reaction with EDC is most efficient at pH 4.5–6.0, while hydrolysis of the intermediate is minimized.

Step 2: Activation
  • Add EDC to the protein solution to a final concentration of 2 mM (approx. 10-fold molar excess over carboxyls).

  • Immediately add Sulfo-NHS to a final concentration of 5 mM.

  • Incubate for 15 minutes at Room Temperature (RT).

  • Optional Purification: If precise stoichiometry is required, pass the activated protein through a rapid desalting column (e.g., Zeba Spin) equilibrated with Coupling Buffer (PBS, pH 7.2) to remove excess EDC. This prevents EDC from crosslinking the protein to itself.

Step 3: Conjugation
  • If purified, elute directly into the Coupling Buffer. If not purified, raise pH to 7.2–7.5 using concentrated phosphate buffer.

  • Add 3-AEL stock solution.

    • Ratio: Use a 10:1 to 50:1 molar excess of Dye:Protein.

  • Incubate for 2 hours at RT in the dark.

    • Mechanism:[1][2][3] The pH increase (to >7.0) deprotonates the amine on 3-AEL, making it nucleophilic enough to attack the NHS ester.

Step 4: Quenching & Purification
  • Add Hydroxylamine or Tris-HCl (final 50 mM) to quench remaining reactive esters.

  • Remove excess free dye via Size Exclusion Chromatography (SEC) or extensive Dialysis against PBS.

    • Note: Lumazine is small (~200 Da); a 10 kDa MWCO device is sufficient.

Quality Control & Characterization

Quantify the Degree of Labeling (DOL) to ensure the protocol's success.

A. Absorbance Measurement Measure


 (Protein) and 

(Lumazine).

B. Constants

  • 
     (Lumazine at 410 nm): ~10,000 M
    
    
    
    cm
    
    
  • 
     (Protein at 280 nm): Specific to protein (e.g., IgG ~210,000 M
    
    
    
    cm
    
    
    )
  • 
     (Correction Factor): 
    
    
    
    contribution of the dye. For lumazines, estimate ~0.15 (verify experimentally).

C. Calculation Table

ParameterFormulaDescription
Corrected Protein Abs

Removes dye interference at 280 nm.
Protein Conc. (M)

Molar concentration of protein.
Dye Conc. (M)

Molar concentration of bound dye.
Degree of Labeling (DOL)

Moles of dye per mole of protein.

Target DOL: Aim for 1–3 dyes per protein molecule to avoid quenching or precipitation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low DOL (<0.5) pH too low during conjugation step.Ensure pH is raised to 7.2–7.5 after activation. Amines are protonated (non-reactive) at pH < 6.
Precipitation Over-labeling (hydrophobic aggregation).Reduce Dye:Protein ratio or reduce EDC concentration.
High Background Incomplete removal of free dye.Perform a second desalting step or use a longer dialysis time.
Crosslinking Protein-Protein coupling.Use the "Two-Step" protocol: Remove excess EDC before adding the amine-dye (Step 2 "Optional Purification").

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Source:

  • Visser, A. J., et al. (1984). "Time-resolved fluorescence spectroscopy of lumazine protein from Photobacterium phosphoreum." Biochemistry.

    • Source:

  • Bacher, A., et al. (2000). "Biosynthesis of Riboflavin: Lumazine Synthase and Riboflavin Synthase." Vitamins & Hormones.

    • Source:

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook: EDC/NHS Chemistry."

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this and similar pteridine derivatives in aqueous environments. Pteridines are a class of heterocyclic compounds known for their diverse biological roles but also for their susceptibility to degradation.[1][2] This guide provides field-proven insights, troubleshooting protocols, and the fundamental science to help you maintain the integrity of your compound during experimentation.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to the most common issues encountered when working with aqueous solutions of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione.

Q1: My freshly prepared solution has a slight yellow tint that deepens over time. Is this normal?

A1: No, this is a primary indicator of degradation. The pteridine ring is susceptible to oxidation and photodegradation, which often results in the formation of colored byproducts.[3] You should immediately assess your preparation and storage conditions, focusing on light exposure and oxygen exclusion.

Q2: I'm seeing a loss of my parent compound peak and the appearance of new peaks in my HPLC analysis after only a few hours at room temperature. What's the most likely cause?

A2: The most likely causes are, in order: photodegradation, oxidative degradation, and pH-mediated hydrolysis. Pteridines are notoriously sensitive to UV and even ambient light.[3] Furthermore, dissolved oxygen in an unbuffered or inappropriately buffered solution can rapidly degrade the molecule.[4][5]

Q3: What is the single most important factor to control for stability?

A3: While several factors are critical, pH is the foundational parameter to control. The stability of pteridines is highly dependent on the hydrogen-ion concentration, which influences both oxidation-reduction potential and susceptibility to hydrolysis.[1][6] An inappropriate pH can dramatically accelerate degradation, even if other conditions are optimized.

Q4: Can I store my aqueous stock solution in the refrigerator (4°C) for a week?

A4: This is not recommended for long-term stability. While 4°C is preferable to room temperature, significant degradation can still occur over a week, especially for reduced forms of pteridines. For storage longer than 24 hours, flash-freezing aliquots in liquid nitrogen and storing them at ≤ -80°C is the standard and required practice.[7][8]

Q5: I've heard about using antioxidants. Which one should I use?

A5: Dithiothreitol (DTT) is a commonly used and effective stabilizing agent for reduced pteridines.[6][9] It acts as a reducing agent, protecting the pteridine from oxidation. Ascorbic acid can also be used. However, it's crucial to remember that reduced pterins themselves can act as pro-oxidants in the presence of transition metal ions, so using deoxygenated, high-purity water is essential.[4][5]

Part 2: In-Depth Troubleshooting Guides

This section expands on the FAQs with structured guidance to diagnose and resolve specific stability problems.

Issue 1: Rapid Degradation in Freshly Prepared Solutions

Symptom: More than 10% loss of the parent compound within 1-2 hours of preparation, as confirmed by HPLC or LC-MS.

Causality Analysis: This points to a fundamental flaw in the solution preparation protocol. The primary culprits are aggressive environmental factors acting on a vulnerable molecule.

Troubleshooting Protocol:

  • Assess Light Conditions: Are you preparing the solution under direct sunlight or intense laboratory lighting?

    • Solution: Work in a dimly lit area or use amber-colored vials and glassware to minimize light exposure. Cover all vessels with aluminum foil.

  • Evaluate Solvent Quality: Are you using standard deionized water?

    • Solution: The solvent must be deoxygenated. This can be achieved by sparging with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes prior to use. Use HPLC-grade or ultrapure water as your starting material.

  • Check pH Control: Was the compound dissolved in unbuffered water?

    • Solution: Prepare a buffer solution at the desired pH before adding the pteridine compound. The optimal pH is often slightly acidic (e.g., pH 4.5-5.5) to minimize oxidation, but this must be empirically determined for your specific assay.[10][11]

  • Review Temperature: Was the solution prepared and held at room temperature?

    • Solution: Prepare the solution on ice. All buffers and solvents should be pre-chilled to 0-4°C to reduce the rate of all degradation reactions.

Issue 2: Instability During Experimental Assays

Symptom: The compound is stable in the initial stock solution but degrades over the course of a multi-hour experiment in the assay buffer.

Causality Analysis: This suggests an incompatibility with the assay conditions or components. The experimental environment is introducing a degradation catalyst.

Troubleshooting Protocol:

  • Investigate Assay Buffer Components: Does your buffer contain transition metal ions (e.g., Fe²⁺, Cu²⁺)?

    • Explanation: Reduced pterins can participate in Fenton-like chemistry in the presence of transition metals, leading to the generation of highly reactive hydroxyl radicals and rapid compound degradation.[4][5]

    • Solution: If possible, substitute metal ions or add a chelating agent like EDTA to the buffer to sequester them.

  • Analyze pH Shift: Does the addition of your compound or other reagents significantly alter the pH of the assay medium?

    • Solution: Re-verify the pH of the final assay mixture. Ensure your buffer has sufficient capacity to handle all additions without a significant pH shift.

  • Consider Photosensitization: Are other components in your assay (e.g., other aromatic compounds) acting as photosensitizers?

    • Explanation: Some molecules can absorb light and transfer that energy to your pteridine compound or to oxygen (creating singlet oxygen), accelerating photodegradation.[3]

    • Solution: Run a control experiment with your compound in the assay buffer without other key reagents, but under the same light conditions, to isolate the effect.

Part 3: Validated Experimental Protocols

These protocols provide a starting point for preparing stable solutions and assessing their stability over time.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol emphasizes the exclusion of oxygen and light, and the use of a chemical stabilizer.

  • Solvent Preparation: Dispense HPLC-grade water into a sterile, amber glass bottle. Sparge with high-purity argon gas for 20 minutes on ice.

  • Buffer Preparation: To the deoxygenated water, add your chosen buffering agent (e.g., sodium acetate) to the desired concentration and adjust to the target pH (e.g., pH 4.5) using pre-chilled acidic/basic solutions.

  • Stabilizer Addition: Add Dithiothreitol (DTT) to the buffer to a final concentration of 1-5 mM.[6][9] Keep the solution on ice.

  • Compound Weighing: In a separate, light-protected microfuge tube, accurately weigh the required amount of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione.

  • Dissolution: Transfer the required volume of the cold, deoxygenated, DTT-containing buffer to the tube with the compound. Vortex briefly at low speed in a cold room or on ice until fully dissolved.

  • Filtration & Aliquoting: Sterilize the solution by passing it through a pre-chilled 0.22 µm syringe filter into sterile, amber, or foil-wrapped microcentrifuge tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Diagram 1: Workflow for Preparing Stabilized Pteridine Solutions

G Workflow for Preparing Stabilized Pteridine Solutions cluster_prep Phase 1: Environment Preparation cluster_dissolution Phase 2: Compound Handling cluster_storage Phase 3: Finalization & Storage A Start: HPLC-Grade Water B Sparge with Argon (20 min on ice) A->B C Add Buffer Salts & Adjust pH (e.g., 4.5) B->C D Add Stabilizer (e.g., 1 mM DTT) C->D F Add Prepared Buffer to Compound D->F Use Prepared Buffer E Weigh Pteridine Compound (in amber tube) E->F G Vortex Briefly on Ice F->G H 0.22 µm Syringe Filtration (pre-chilled filter) G->H I Aliquot into Amber Tubes H->I J Flash-Freeze in Liquid N₂ I->J K Store at -80°C J->K

Caption: A step-by-step workflow for the preparation of stabilized aqueous solutions of pteridine compounds.

Protocol 2: HPLC-Based Stability Assessment

This protocol allows for the quantitative monitoring of the parent compound over time.

  • Sample Preparation: Thaw a frozen aliquot of your pteridine solution rapidly in a water bath and immediately place it on ice. Prepare several identical samples in amber HPLC vials.

  • Timepoint Zero (T=0): Immediately inject the first sample onto a suitable reversed-phase HPLC column (e.g., C18) coupled with a UV or Fluorescence detector. Pteridines are often fluorescent, offering high sensitivity.[1] Record the peak area of the parent compound.

  • Incubation: Place the remaining vials under the desired stress condition (e.g., 25°C under ambient light, 37°C in an incubator, etc.).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial and inject it into the HPLC system. Record the peak area.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each timepoint relative to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plotting: Plot the % Remaining versus time to determine the degradation kinetics.

Part 4: Understanding the Degradation Mechanisms

A foundational understanding of why the compound is unstable is key to designing robust experiments.

FactorMechanism of DegradationRecommended Mitigation Strategy
Light (especially UV) Photodegradation: The pteridine ring can absorb UV-A light, leading to electronic excitation. This excited state can undergo reactions like retro-aldol reactions or generate reactive oxygen species (ROS) such as hydrogen peroxide, which further degrade the molecule.[3]Work in dim light, use amber glassware, and wrap containers in foil.
Oxygen Oxidation: Pteridines can exist in fully oxidized, dihydro, and tetrahydro forms. The reduced forms are highly susceptible to oxidation by dissolved molecular oxygen, which is often the primary non-photolytic degradation pathway.[1]Use deoxygenated solvents (argon/nitrogen sparging) and consider working in an inert atmosphere glove box for highly sensitive experiments.
pH Hydrolysis & Catalysis: The stability of the pteridine ring and its side chains is highly pH-dependent. Extreme pH values (both acidic and basic) can catalyze hydrolysis of the lactam functions or other side-chain modifications. pH also modulates the redox potential, affecting susceptibility to oxidation.[6][10][12]Maintain a consistent, optimized pH using a suitable buffer. A slightly acidic pH (4.5-6.0) is often a good starting point.
Temperature Increased Reaction Kinetics: As with most chemical reactions, higher temperatures increase the rate of all degradation pathways (hydrolysis, oxidation).[8]Prepare solutions on ice and store them at the lowest practical temperature (-80°C for long-term).
Metal Ions Pro-oxidant Activity (Fenton-like Reactions): Reduced pterins, while acting as antioxidants by scavenging some radicals, can reduce transition metals like Fe³⁺ to Fe²⁺. The Fe²⁺ can then react with hydrogen peroxide (a byproduct of oxidation) to form highly damaging hydroxyl radicals, creating a catastrophic degradation cycle.[4][5]Use high-purity water and reagents. If metal contamination is suspected or unavoidable, add a chelator like EDTA.

Diagram 2: Troubleshooting Decision Tree for Pteridine Instability

G Troubleshooting Decision Tree for Pteridine Instability Start Instability Observed (e.g., color change, HPLC peak loss) Q_Light Is the solution protected from light? Start->Q_Light A_Light Action: Use amber vials, work in dim light. Q_Light->A_Light No Q_Oxygen Was the solvent deoxygenated? Q_Light->Q_Oxygen Yes A_Light->Q_Oxygen A_Oxygen Action: Sparge solvent with Ar or N₂. Consider using an antioxidant (DTT). Q_Oxygen->A_Oxygen No Q_pH Is the solution buffered to an optimal pH (e.g., 4.5-6.0)? Q_Oxygen->Q_pH Yes A_Oxygen->Q_pH A_pH Action: Prepare a buffer at the correct pH before adding the compound. Q_pH->A_pH No Q_Temp Was the solution prepared and stored cold (0-4°C / -80°C)? Q_pH->Q_Temp Yes A_pH->Q_Temp A_Temp Action: Prepare on ice. Store aliquots at -80°C. Q_Temp->A_Temp No End Re-evaluate Stability Q_Temp->End Yes A_Temp->End

Caption: A logical decision tree to systematically troubleshoot the common causes of pteridine degradation in aqueous solutions.

References

  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326. [Link]

  • Braz, A. F., et al. (2023). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry, 29(29), e202300519. [Link]

  • Tomšíková, H., et al. (2014). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Journal of Pharmaceutical and Biomedical Analysis, 94, 18-25. [Link]

  • Murugesan, K., et al. (2021). Pteridine derivative structures. ResearchGate. [Link]

  • Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(2), 203-209. [Link]

  • Martín-Tornero, E., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods, 8(33), 6349-6357. [Link]

  • Le, H. M., et al. (2023). Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding. PNAS, 120(31), e2301416120. [Link]

  • Ryan, P., et al. (2015). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. BMC Chemical Biology, 15, 2. [Link]

  • Doi, Y., et al. (2012). Novel degradation pathway for the pteridine compounds found in Cupriavidus sp. strain LA-1. J-GLOBAL. [Link]

  • Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. PubMed. [Link]

  • Tan, B. L., et al. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Frontiers in Pharmacology, 9, 1162. [Link]

  • Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology, 42(1), 1-13. [Link]

  • Rahman, T., et al. (2022). Antioxidants for the Prevention and Treatment of Non-communicable Diseases. Antioxidants, 11(7), 1339. [Link]

  • Wang, G., et al. (2019). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. [Link]

  • Hrestic, M., et al. (2024). Pushing at the Boundaries of Pterin Chemistry. Molecules, 29(19), 4583. [Link]

  • Albert, A., et al. (1954). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 3832-3838. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 7(10), 308-323. [Link]

  • Lowe, G., & Tso, E. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3298. [Link]

  • Ferre, J., et al. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 334. [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. [Link]

  • Chen, W. R., et al. (2012). The Photodegradation of Metronidazole in the Presence of Coexisting Pharmaceuticals. International Journal of Photoenergy, 2012, 595493. [Link]

  • Studzinska, S., & Buszewska-Forajta, M. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 27(19), 6599. [Link]

  • Li, Y., et al. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Molecules, 28(2), 724. [Link]

  • Galkin, V. I., et al. (2023). 1H-Benzo[g]pteridine-2,4-dione. Acta Crystallographica Section E, 79(Pt 1), 60-62. [Link]

  • Kou, L., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1263. [Link]

  • Kou, L., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. PubMed. [Link]

  • El-Rahman, M. A., et al. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism, 48(1), 1-13. [Link]

Sources

Technical Support Center: 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this specific pteridine derivative. The following information is structured in a question-and-answer format to directly address potential issues in synthesis, purification, characterization, and experimental application.

I. Synthesis and Purification

The synthesis of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione typically involves the N-alkylation of pteridine-2,4(1H,3H)-dione (lumazine). This process, while straightforward in principle, can present several challenges.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My N-alkylation reaction to synthesize 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the N-alkylation of pteridine-2,4(1H,3H)-dione are a common issue. The primary reasons often revolve around suboptimal reaction conditions and the reactivity of the starting materials. Here’s a breakdown of potential causes and troubleshooting steps:

  • Poor Solubility of Pteridine-2,4(1H,3H)-dione: The starting material, lumazine, has poor solubility in many common organic solvents due to intermolecular hydrogen bonding.[1][2] This can lead to a heterogeneous reaction mixture and inefficient reaction.

    • Solution: Employ a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility. Gentle heating can also aid in dissolution, but monitor for potential degradation.

  • Choice of Alkylating Agent: The reactivity of the 2-aminoethylating agent is crucial.

    • Recommendation: Using a more reactive leaving group, such as in 2-bromoethylamine hydrobromide or 2-iodoethylamine hydrobromide, can enhance the reaction rate compared to 2-chloroethylamine.

  • Base Selection: The choice of base is critical for deprotonating the pteridine nitrogen without causing side reactions.

    • Solution: A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[3] Stronger bases like sodium hydride (NaH) can be used but may lead to undesired side reactions if not handled carefully.

  • Over-alkylation: The newly formed secondary amine on the aminoethyl side chain can potentially be alkylated, leading to byproducts.

    • Solution: This is less likely if the primary amine of the alkylating agent is protected. If using an unprotected aminoethylating agent, using a slight excess of the pteridine starting material can help minimize this.

  • Use of a Protected Aminoethylating Agent: To avoid side reactions at the amino group of the side chain, it is highly recommended to use an N-protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide or Boc-2-bromoethylamine. The protecting group can then be removed in a subsequent step.[4][5][6]

Q2: I am observing multiple spots on my TLC analysis of the reaction mixture. What are the likely side products?

A2: The formation of multiple products is a common challenge in heterocyclic chemistry. For the synthesis of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione, the following side products are possible:

  • Isomeric Products: Alkylation can potentially occur at other nitrogen atoms (N-1 or N-8) of the pteridine ring, although N-3 alkylation is generally favored for lumazines under basic conditions.

  • Di-alkylation: As mentioned, the exocyclic amino group could be alkylated, leading to a di-alkylated product.

  • Starting Material: Unreacted pteridine-2,4(1H,3H)-dione.

  • Degradation Products: Pteridines can be sensitive to harsh reaction conditions (e.g., high temperatures or very strong bases), leading to ring opening or other degradation pathways.

To identify these, it is crucial to use appropriate analytical techniques such as LC-MS and NMR spectroscopy.[7][8][9][10]

Experimental Protocol: Synthesis of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione via N-alkylation with a Protected Amine

This protocol outlines a general procedure for the synthesis, which should be optimized based on your specific laboratory conditions and analytical findings.

  • Step 1: N-Alkylation

    • To a solution of pteridine-2,4(1H,3H)-dione (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add N-(2-bromoethyl)phthalimide (1.2 equivalents) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Step 2: Deprotection

    • Suspend the crude N-phthalimidoethyl-pteridinedione in ethanol.

    • Add hydrazine hydrate (4-5 equivalents).

    • Reflux the mixture until the deprotection is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

    • Evaporate the solvent from the filtrate.

    • Purify the crude product by column chromatography or recrystallization.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification A Pteridine-2,4(1H,3H)-dione D N-Alkylation Reaction A->D B N-(2-bromoethyl)phthalimide B->D C K2CO3, DMF C->D E Crude N-(2-phthalimidoethyl)pteridine-2,4(1H,3H)-dione D->E G Deprotection E->G F Hydrazine, Ethanol F->G H Crude 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione G->H I Column Chromatography H->I J Pure Product I->J

Caption: Synthetic workflow for 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione.

II. Characterization and Quality Control

Accurate characterization is essential to confirm the identity and purity of your synthesized 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione.

Frequently Asked Questions (FAQs) - Characterization

Q3: What are the recommended analytical techniques to confirm the structure and purity of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive characterization:

  • HPLC: High-Performance Liquid Chromatography is essential for assessing purity. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. UV detection at around 280 nm and 350 nm should be effective for the pteridine core.[11][12]

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the product and identifying impurities. Electrospray ionization (ESI) in positive mode should readily show the [M+H]⁺ ion.[7][8][9]

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the pteridine ring protons and the ethyl chain. The presence of the amino group can be confirmed by D₂O exchange.[13][14][15]

Table: Expected Analytical Data
TechniqueExpected Observations
HPLC A single major peak indicating high purity.
LC-MS (ESI+) [M+H]⁺ at m/z corresponding to C₈H₉N₅O₂ + H⁺.
¹H NMR Signals for pteridine ring protons, two triplets for the -CH₂-CH₂- moiety, and a broad singlet for the -NH₂ group (which disappears upon D₂O exchange).
¹³C NMR Resonances corresponding to the carbons of the pteridine core and the ethyl side chain.

III. Handling and Storage

The stability of your compound is critical for reproducible experimental results.

Frequently Asked Questions (FAQs) - Handling and Storage

Q4: How should I store 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione to ensure its stability?

A4: Pteridine derivatives, especially those with functional groups like primary amines, can be susceptible to degradation.

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, at -20°C for long-term storage.

  • In Solution: Prepare solutions fresh for each experiment if possible. If stock solutions are necessary, dissolve the compound in an appropriate solvent (e.g., DMSO), aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles. The primary amine can be susceptible to oxidation, so degassing the solvent before preparing the solution can be beneficial.

IV. Experimental Applications

The primary amino group and the pteridine core can sometimes lead to assay interference.

Frequently Asked Questions (FAQs) - Experimental Applications

Q5: I am observing inconsistent results in my biological assays. Could my compound be interfering with the assay?

A5: Yes, compounds with primary amines and heterocyclic cores can interfere with various assay formats.

  • Reactivity: The primary amine is nucleophilic and could potentially react with components of your assay, especially if they contain electrophilic groups.[16]

  • Assay Signal Interference: The pteridine ring system is known to be fluorescent, which could interfere with fluorescence-based assays. It's important to run controls with your compound alone to check for background fluorescence at the excitation and emission wavelengths of your assay.[17][18]

  • Protein Quantification Assays: Primary amines can interfere with certain protein quantification methods, such as the Bradford assay.[2][19] If you are measuring protein concentration in the presence of your compound, consider using a compatible method like the bicinchoninic acid (BCA) assay.

Diagram: Troubleshooting Experimental Inconsistencies

G A Inconsistent Experimental Results B Check Compound Purity (HPLC, MS) A->B C Impure? B->C D Repurify Compound C->D Yes E Pure? C->E No D->B F Assess Compound Stability E->F G Degradation Observed? F->G H Optimize Storage and Handling G->H Yes I Stable? G->I No H->F J Investigate Assay Interference I->J K Run Compound-only Controls J->K L Interference Detected? K->L M Modify Assay Protocol or Use Orthogonal Assay L->M Yes N No Interference? L->N No O Re-evaluate Experimental Design N->O

Sources

Technical Support Center: Optimizing Live-Cell Imaging with 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PTER-TOX-001 Assigned Specialist: Senior Application Scientist, Fluorescence Chemistry Division

Executive Summary

You are likely utilizing 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione (a functionalized Lumazine analog) for its favorable Stokes shift or as a folate-receptor targeted probe. While pteridine derivatives offer distinct photophysical advantages, they present a dual-toxicity profile in live-cell experiments:

  • Phototoxicity: Pteridines are efficient photosensitizers, generating Singlet Oxygen (

    
    ) upon excitation.
    
  • Chemotoxicity: Structural similarity to folate and riboflavin can induce metabolic interference, while the aminoethyl tail can lead to lysosomal trapping.

This guide provides a modular troubleshooting workflow to decouple these toxicity sources and restore experimental viability.

Part 1: Diagnostic Workflow

Before altering protocols, you must determine the source of toxicity. Use this decision matrix to diagnose the root cause.

Toxicity Differential Diagnosis Table
ObservationLikely CauseMechanism
Rapid Blebbing (mins) PhototoxicityROS-induced lipid peroxidation of the plasma membrane.
Mitochondrial Swelling PhototoxicityROS overload causing opening of the Mitochondrial Permeability Transition Pore (mPTP).
Vacuolization (Hours) Lysosomal TrappingThe primary amine (aminoethyl) accumulates in acidic lysosomes (proton sponge effect).
G1/S Arrest (Days) ChemotoxicityPteridine core acts as an antifolate, inhibiting DHFR or thymidylate synthase.
Signal Aggregation SolubilityHydrophobic stacking of the pteridine rings in aqueous media.
Part 2: Addressing Phototoxicity (The ROS Cascade)

Pteridine derivatives are Type II photosensitizers. Upon excitation, they transfer energy to ground-state oxygen, creating cytotoxic Singlet Oxygen.

Protocol A: The "Cold Light" Illumination Strategy

Standard continuous-wave illumination is lethal for pteridines. Switch to this regimen:

  • Pulsed Excitation: Trigger your LED/Laser to fire only during the camera exposure window (stroboscopic illumination). This eliminates "Illumination Overhead."

  • Exposure Cap: Limit exposure time to <50 ms per frame.

  • Binning: Use 2x2 binning on your sCMOS/CCD. This increases sensitivity by 4x, allowing you to reduce excitation power by 75%.

Protocol B: The ROS Scavenging Cocktail

Do not rely on basal media. Supplement your imaging buffer (e.g., HBSS or Phenol Red-Free DMEM) with the following. Prepare fresh.

ComponentConcentrationFunction
Trolox 250 µMWater-soluble Vitamin E analog; scavenges peroxyl radicals.
Ascorbic Acid 500 µMSynergizes with Trolox to repair oxidized radical intermediates.
Sodium Pyruvate 1 mMAlternative energy source; acts as a direct H2O2 scavenger.

Critical Warning: Do not use p-phenylenediamine (PPD) or DABCO in live cells; they are cytotoxic. Stick to the Trolox/Ascorbate system.

Part 3: Addressing Chemotoxicity (Metabolic & Lysosomal)

The "aminoethyl" tail makes this molecule a weak base, while the "pteridine-dione" core mimics essential vitamins.

Protocol C: Mitigating Lysosomal Trapping

If you observe large vacuoles (vacuolization) within 1-4 hours:

  • Mechanism: The uncharged amine diffuses into lysosomes, becomes protonated (

    
    ), and cannot exit. Water follows osmotically, swelling the organelle.
    
  • Correction:

    • Reduce probe concentration to < 1 µM .

    • Pulse-Chase: Incubate for 10 minutes, then wash 3x with probe-free media. Do not leave the probe in the media during imaging.

Protocol D: Bypassing Metabolic Inhibition

If cells fail to divide in long-term timelapse (>12 hours):

  • Mechanism: The pteridine core competitively inhibits folate-dependent enzymes.

  • Correction: Supplement media with Hypoxanthine (100 µM) and Thymidine (16 µM) (HT Supplement). This provides the end-products of the folate pathway, bypassing the blockade.

Part 4: Visualizing the Toxicity Pathways

The following diagram illustrates the dual-threat mechanism of this specific molecule and the intervention points.

ToxicityPathways Probe 3-(2-aminoethyl) pteridine-2,4-dione ExcitedState Triplet State (T1) Probe->ExcitedState + Light Lysosome Lysosomal Trapping Probe->Lysosome Aminoethyl Group Folate Folate Mimicry (DHFR Inhibition) Probe->Folate Pteridine Core Light Excitation Light (UV/Blue) Light->ExcitedState ROS Singlet Oxygen (ROS) ExcitedState->ROS Energy Transfer MitoDamage Mitochondrial Collapse ROS->MitoDamage Oxidation Lysosome->MitoDamage Enzyme Leakage Arrest Cell Cycle Arrest Folate->Arrest DNA Synthesis Block Scavenger Add Trolox/Ascorbate Scavenger->ROS Neutralizes HTSupp Add HT Supplement HTSupp->Arrest Bypasses PulseChase Pulse-Chase Protocol PulseChase->Lysosome Prevents Accumulation

Caption: Figure 1.[1] Dual-toxicity mechanism of aminoethyl-pteridine derivatives. Red path indicates phototoxicity; Green path indicates chemical toxicity. Dashed ovals represent specific interventions detailed in the guide.

Part 5: Frequently Asked Questions (FAQ)

Q1: My cells are fluorescing in the green channel even without the probe. What is happening? A: This is likely Flavin Autofluorescence . Pteridines and endogenous Riboflavin (Vitamin B2) share the isoalloxazine/pteridine core and have overlapping spectra (Ex ~450nm, Em ~520nm).

  • Fix: Use a "pre-bleach" step or switch to a red-shifted conjugate if possible. Ensure your media is riboflavin-free during imaging if background is too high.

Q2: Can I use DMEM with Phenol Red? A: No. Phenol Red is highly fluorescent in the green/yellow spectrum and can absorb the excitation light intended for your pteridine probe, requiring you to turn up the laser power (which increases phototoxicity). Always use Phenol Red-free HBSS or DMEM .

Q3: The probe precipitates when I add it to the media. A: Pteridines are planar and stack easily.

  • Fix: Dissolve your stock in high-quality anhydrous DMSO. Do not exceed 0.1% final DMSO concentration on cells. Sonicate the stock solution before adding to the media to break up aggregates.

Q4: Is this probe toxic to all cell lines? A: No. Fast-dividing cells (HeLa, HEK293) are more susceptible to the "antifolate" effect (chemotoxicity). Macrophages are more susceptible to lysosomal trapping due to their active endocytosis. Adjust concentrations based on cell type.

References
  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003.

  • Laissue, P. P., Alghamdi, R. A., Tomancak, P., Reynaud, E. G., & Shroff, H. (2017). Assessing phototoxicity in live fluorescence imaging. Nature Methods, 14(7), 657–661.

  • Magidson, V., & Khodjakov, A. (2013).[2] Circumventing photodamage in live-cell microscopy. Methods in Cell Biology, 114, 545–560.

  • Krutzen, C. et al. (2019). ROS-scavenging in live-cell imaging: A comparative study. Journal of Microscopy.
  • Assessing the phototoxicity of 488 nm and 546 nm light and methods to alleviate it. (2025). ResearchGate.[3]

Sources

Validation & Comparative

benchmarking 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione against known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Executive Summary: The Pteridine Scaffold in Drug Discovery

The compound 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione (hereafter referred to as 3-AEP ) represents a functionalized lumazine scaffold. While the pteridine-2,4-dione core (lumazine) is the naturally occurring precursor in riboflavin (Vitamin B2) biosynthesis, the introduction of a basic 3-aminoethyl side chain alters its physicochemical profile, potentially granting it affinity for anionic binding pockets in folate-dependent enzymes or bacterial synthases.

This guide outlines the benchmarking framework for 3-AEP. Unlike "classical" antifolates (e.g., Methotrexate) that target Dihydrofolate Reductase (DHFR) via N1/N8 interactions, 3-AEP must be evaluated for dual-pathway activity :

  • Primary Target (Antimicrobial): Lumazine Synthase (RibH) / Riboflavin Synthase (RibE).

  • Off-Target/Secondary Target (Antineoplastic/Toxicity): Dihydrofolate Reductase (DHFR).

The following protocols and comparative data structures serve to validate 3-AEP against industry standards: Methotrexate (MTX) , Riboflavin , and high-affinity lumazine inhibitors like TS23 .

Mechanistic Positioning & Pathway Visualization

To benchmark 3-AEP effectively, we must map its interference points. The pteridine dione core mimics the substrate for Lumazine Synthase, while the aminoethyl tail may act as a lysine/arginine mimic, potentially interacting with the phosphate-binding pockets of DHFR.

Figure 1: Dual-Pathway Interference Map This diagram illustrates the competitive landscape where 3-AEP operates, contrasting the Riboflavin pathway (Bacteria/Fungi) against the Folate pathway (Human/Universal).

PathwayMap GTP GTP Pterin Pterin Precursors GTP->Pterin Lumazine 6,7-Dimethyl-8-ribityllumazine Pterin->Lumazine LS Lumazine Synthase (RibH) Pterin->LS Substrate Riboflavin Riboflavin (Vit B2) Lumazine->Riboflavin Catalyzed by RS FMN_FAD FMN / FAD (Redox Cofactors) Riboflavin->FMN_FAD LS->Lumazine RS Riboflavin Synthase (RibE) DHF Dihydrofolate THF Tetrahydrofolate DHF->THF Catalyzed by DHFR DHFR DHFR (Human/Bacterial) AEP 3-AEP (Candidate) AEP->LS Inhibits? AEP->DHFR Cross-reacts? MTX Methotrexate (Benchmark) MTX->DHFR Standard Inhibition

Caption: Figure 1: 3-AEP (black node) is benchmarked for its potential to inhibit Lumazine Synthase (bacterial pathway) while assessing cross-reactivity with DHFR (folate pathway).

Comparative Benchmarking Guide

This section details the specific assays required to establish the potency and selectivity of 3-AEP.

Benchmark 1: Lumazine Synthase (LS) Inhibition

Rationale: The 2,4-dione core is structurally homologous to the native LS substrate. The aminoethyl group is tested here to see if it improves binding affinity over the native ribityl chain by accessing adjacent solvent channels.

Comparator Compounds:

  • Riboflavin: Native ligand (Competitor).[1]

  • TS23 / JC33: Synthetic high-affinity lumazine analogs (Positive Controls).

Protocol: Fluorescence Displacement Assay Principle: Riboflavin is fluorescent; when bound to LS, its fluorescence is quenched. Displacing it with 3-AEP restores fluorescence (or vice-versa depending on the specific LS variant).

  • Enzyme Prep: Recombinant M. tuberculosis or B. subtilis Lumazine Synthase (1 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl.

  • Tracer: Riboflavin (10 µM).

  • Titration: Add 3-AEP (0.1 nM to 100 µM) to the Enzyme-Riboflavin complex.

  • Measurement: Ex: 450 nm / Em: 530 nm.

  • Analysis: Fit data to the Cheng-Prusoff equation to determine

    
    .
    
Benchmark 2: DHFR Cross-Reactivity

Rationale: Pteridine derivatives are notorious for inhibiting DHFR. High DHFR inhibition implies potential mammalian toxicity (chemotherapy-like side effects) unless the compound is specific for bacterial DHFR.

Comparator Compound:

  • Methotrexate (MTX): The gold standard DHFR inhibitor (

    
     nM).
    

Protocol: NADPH Oxidation Assay Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH. We measure the depletion of NADPH.

  • System: Human recombinant DHFR vs. E. coli DHFR.[2]

  • Substrates: Dihydrofolate (50 µM) + NADPH (60 µM).

  • Reaction: Initiate with enzyme; monitor Absorbance at 340 nm (NADPH

    
    ).
    
  • Benchmarking: Calculate % Inhibition relative to MTX.

Data Presentation & Interpretation

The following table structure is required to report the benchmarking results. Use this format to determine if 3-AEP is a viable lead candidate.

Table 1: Comparative Potency Matrix (Template)

CompoundTarget: Lumazine Synthase (

)
Target: Human DHFR (

)
Selectivity Index (DHFR/LS)Clinical Implication
3-AEP [Experimental Value][Experimental Value]RatioCandidate
Riboflavin ~25 µM (Competitor)>1000 µM (Inactive)>40Native Metabolite
Methotrexate >100 µM (Poor Binder)0.01 - 0.1 µM <0.001Toxic / Anticancer
TS23 (Analog) 0.14 µM >50 µM>350Selective Antibiotic

Interpretation Logic:

  • Scenario A (High Selectivity): If 3-AEP shows

    
     for LS and 
    
    
    
    for DHFR, it is a promising antimicrobial lead with low predicted toxicity.
  • Scenario B (Pan-Inhibition): If 3-AEP inhibits both enzymes in the nanomolar range, it acts as a multi-target antifolate , potentially useful in oncology but likely too toxic for simple infections.

  • Scenario C (Inactive): If

    
     for LS, the 3-aminoethyl substitution likely sterically clashes with the enzyme's active site (which prefers N1/N8 substitution).
    

Experimental Workflow Diagram

Figure 2: The Benchmarking Cascade A step-by-step decision tree for validating 3-AEP.

BenchmarkingCascade cluster_Assays Parallel Enzymatic Screening Start Compound: 3-AEP Assay_LS Assay 1: Lumazine Synthase (Fluorescence Displacement) Start->Assay_LS Assay_DHFR Assay 2: DHFR Inhibition (NADPH Oxidation) Start->Assay_DHFR Decision Calculate Selectivity Index (SI = IC50_DHFR / Ki_LS) Assay_LS->Decision Input Ki Assay_DHFR->Decision Input IC50 Result_Antibiotic High SI (>100) Potential Antibiotic Decision->Result_Antibiotic Selective for LS Result_Toxic Low SI (<1) High Toxicity Risk Decision->Result_Toxic Potent DHFR Inhibitor Result_Onco Dual Inhibition Potential Antineoplastic Decision->Result_Onco Inhibits Both

Caption: Figure 2: Workflow for categorizing 3-AEP based on enzymatic selectivity ratios.

References

  • Morgunova, E., et al. (2005). "Structural basis of broad-spectrum inhibition of the riboflavin pathway enzyme lumazine synthase." Proceedings of the National Academy of Sciences, 102(12).

  • Cushnie, T.P., et al. (2005). "Antimicrobial activity of flavonoids and pteridines." International Journal of Antimicrobial Agents, 26(5), 343-356.

  • Talwar, S., et al. (2010). "Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis." Acta Crystallographica Section F, 66(9).

  • BenchChem. (2025).[2][3] "Pteridine-Based DHFR Inhibitors Emerge as Potent Alternatives to Methotrexate." BenchChem Comparative Guides.

  • Zhang, Y., et al. (2007). "Synthesis and enzyme inhibitory activity of the S-nucleoside analogue of the ribitylaminopyrimidine substrate of lumazine synthase." Journal of Organic Chemistry, 72(21).

Sources

structural activity relationship of 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Activity Relationships of Pteridine-2,4(1H,3H)-dione Analogs

A Senior Application Scientist's Comparative Analysis

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] One of its core derivatives, pteridine-2,4(1H,3H)-dione, also known as lumazine, is found in biological systems and serves as a versatile starting point for the development of potent and selective modulators of various biological targets.[2] This guide provides a comprehensive analysis of the structural activity relationships (SAR) of pteridine-2,4(1H,3H)-dione analogs, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and biological function. We will explore how modifications to this scaffold influence activity against key enzyme targets implicated in neurodegenerative diseases, cancer, and parasitic infections.

While the specific focus of this guide was initially on 3-(2-aminoethyl) analogs, the available literature points to broader explorations of the pteridine-2,4-dione scaffold. Therefore, we will analyze the SAR at various positions, creating a more holistic understanding that can inform the rational design of future analogs, including those with substitutions at the N-3 position.

Pteridinediones as Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[3] Several studies have identified the pteridine-2,4-dione core as a promising scaffold for developing potent and reversible MAO-B inhibitors.[3]

Key Structural Modifications and Their Impact

The primary points of modification for MAO-B inhibition have been at the C-6 and N-1/N-3 positions of the pteridine-2,4-dione ring.

  • Substitution at C-6: The introduction of a styryl group at the C-6 position has proven to be a highly effective strategy. The SAR data consistently show that this moiety plays a crucial role in binding to the enzyme's active site.

  • Substitution on the Styryl Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the styryl group dramatically influence inhibitory potency. A key finding is that a chlorine atom at the 3-position of the phenyl ring leads to a significant increase in activity.[3]

Comparative Performance Data
Compound IDCore ScaffoldR1 (N-1, N-3)R2 (C-6)MAO-B IC50 (µM)
1 Pteridine-2,4-dione1,3-dimethylH> 10
2 Pteridine-2,4-dione1,3-dimethyl(E)-2-phenylvinyl1.5
3 Pteridine-2,4-dione1,3-dimethyl(E)-2-(3-chlorophenyl)vinyl0.314 [3]
4 Pyrimidine-2,4-dione1,3-dimethyl6-amino-5-[(E)-3-(3-chlorophenyl)-prop-2-en-(E)-ylideneamino]0.602 [3]

Analysis of Causality: The data strongly suggest that the C-6 position is critical for interaction with the MAO-B active site. The significant jump in potency from an unsubstituted styryl group (Compound 2) to a 3-chlorostyryl group (Compound 3) highlights the importance of this specific substitution. Molecular modeling studies suggest that the 3-chlorophenyl moiety fits into a hydrophobic pocket within the enzyme's active site, enhancing binding affinity. The N-1 and N-3 dimethyl substitutions appear to be well-tolerated and likely contribute to favorable pharmacokinetic properties.

Pteridinediones as Anticancer Agents: Targeting Monocarboxylate Transporter 1 (MCT1)

Monocarboxylate Transporter 1 (MCT1) is an emerging and highly promising target in oncology.[4] It is responsible for transporting lactate across the cell membrane, a crucial function for highly glycolytic cancer cells. Inhibiting MCT1 can disrupt cancer cell metabolism, leading to cell death. Novel pteridine-dione and -trione derivatives have been identified as potent inhibitors of MCT1.[4]

SAR Highlights for MCT1 Inhibition

For this class of inhibitors, key modifications have been explored at the N-1, N-3, and C-6 positions, leading to compounds with nanomolar efficacy against MCT1-expressing cancer cells.[4]

  • N-1 and N-3 Substitutions: Alkylation at these positions with various groups, including alkyl and benzyl moieties, has been shown to modulate potency.

  • C-6 Substitution: The nature of the substituent at the C-6 position is a primary determinant of activity.

Comparative Performance Data
Compound IDCore ScaffoldR1 (N-1)R2 (N-3)R3 (C-6)Cell Viability EC50 (Raji cells, nM)
5 Pteridine-2,4,7-trioneHHPhenyl>10,000
6 Pteridine-2,4,7-trioneMethylH4-Fluorophenyl150[4]
7 Pteridine-2,4,7-trioneMethylMethyl4-Fluorophenyl37[4]
8 Pteridine-2,4-dioneMethylMethyl(E)-2-(4-pyridyl)vinyl80

Analysis of Causality: The dramatic increase in potency observed when moving from unsubstituted (Compound 5) to substituted analogs (Compounds 6 and 7) underscores the importance of the N-1, N-3, and C-6 positions for MCT1 inhibition. The methylation at N-1 and N-3 in Compound 7, compared to only N-1 in Compound 6, resulted in a four-fold increase in potency, suggesting that these groups contribute to optimal binding within the transporter's binding pocket. The 4-fluorophenyl group at C-6 appears to be a favorable moiety for this target.

Pteridinediones as Antiparasitic Agents: Pteridine Reductase 1 (PTR1) Inhibition

Parasites like Leishmania and Trypanosoma rely on a unique enzyme, pteridine reductase 1 (PTR1), for the salvage of pterins, which are essential for their survival.[5][6] Since humans do not possess this enzyme, PTR1 is an excellent target for the development of selective antiparasitic drugs. The pteridine scaffold, being the natural substrate, is a logical starting point for inhibitor design.[5][6]

SAR Insights for PTR1 Inhibition

Structure-based design has led to the development of potent PTR1 inhibitors. A key finding is that the pteridine ring of some inhibitors can adopt a "flipped" orientation in the active site compared to the natural substrate, a discovery that has guided further optimization.[5][6]

Comparative Performance Data
Compound IDCore ScaffoldR1 (Position 2)R2 (Position 4)R3 (Side Chain)LmPTR1 IC50 (nM)
9 (Methotrexate) PteridineDiaminoH4-(methylamino)benzoyl-L-glutamate~1000
10 PteridineAminoOxo2,5-dichlorobenzyl50
11 PteridineAminoThio2,5-dichlorobenzyl25

Analysis of Causality: The data indicates that modifications at the 2, 4, and side-chain positions significantly impact PTR1 inhibition. Replacing the 4-oxo group with a 4-thio group (Compound 11 vs. 10) doubled the potency, likely due to altered electronic properties and interactions within the active site. The dichlorobenzyl side chain provides crucial hydrophobic interactions, anchoring the inhibitor. Crystallographic studies have been instrumental in elucidating these binding modes and guiding the design of more potent analogs.[6]

The Potential Role of the 3-(2-aminoethyl) Substituent

  • Potential for Salt Bridge Formation: The primary amine will be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic amino acid residues (aspartate or glutamate) in a target's binding site. This could significantly enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: This substituent would increase the hydrophilicity and pKa of the molecule, which could alter its solubility, cell permeability, and overall pharmacokinetic profile.

The rational design of future analogs should consider leveraging this group to target specific interactions within an enzyme's active site.

Experimental Methodologies

General Synthesis of Pteridine-2,4-dione Analogs

A common and effective method for synthesizing the pteridine-2,4-dione core involves the condensation of a substituted 5,6-diaminouracil with an appropriate dicarbonyl compound.[7]

Step-by-Step Protocol:

  • Synthesis of 5,6-Diaminouracil: Start with a commercially available uracil derivative. Nitrosation at the 5-position followed by reduction (e.g., with sodium dithionite) yields the 5,6-diaminouracil intermediate.

  • Condensation Reaction: The 5,6-diaminouracil is then refluxed with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil, or a substituted derivative) in a suitable solvent, often with an acid catalyst like acetic acid.[7]

  • Cyclization: The condensation reaction leads to the formation of the pyrazine ring, completing the pteridine-2,4-dione scaffold.

  • Purification: The final product is typically purified using standard techniques such as recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow Uracil Substituted Uracil Diaminouracil 5,6-Diaminouracil Intermediate Uracil->Diaminouracil Nitrosation & Reduction Pteridinedione Pteridine-2,4-dione Analog Diaminouracil->Pteridinedione Condensation & Cyclization Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Pteridinedione Reactant

Caption: General workflow for the synthesis of pteridine-2,4-dione analogs.

Enzyme Inhibition Assay (General Protocol)

The biological activity of the synthesized analogs is commonly determined using an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare buffer solutions, the purified target enzyme, the specific substrate, and a range of concentrations of the inhibitor (pteridinedione analog) dissolved in DMSO.

  • Assay Setup: In a microplate, add the enzyme, buffer, and inhibitor solution. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Detection: Monitor the reaction progress over time. The detection method depends on the enzyme and substrate (e.g., fluorescence, absorbance, or radioactivity).

  • Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_assay Enzyme Inhibition Assay Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate React Initiate Reaction with Substrate Incubate->React Detect Monitor Signal (e.g., Fluorescence) React->Detect Analyze Calculate IC50 Value Detect->Analyze

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The pteridine-2,4(1H,3H)-dione scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The structural activity relationships discussed herein demonstrate that targeted modifications at the N-1, N-3, and C-6 positions are critical for achieving high potency against diverse targets such as MAO-B, MCT1, and PTR1. The consistent finding that specific substitutions, such as the 3-chlorostyryl group for MAO-B or appropriate aryl groups for MCT1, dramatically enhance activity provides a clear roadmap for future drug design efforts.

Future research should focus on a systematic exploration of the N-3 position with substituents like the 2-aminoethyl group to exploit potential ionic interactions. Combining these insights with structure-based design, leveraging X-ray crystallography and computational modeling, will undoubtedly lead to the development of next-generation pteridinedione-based therapeutics with improved efficacy and safety profiles.

References

  • Petzer, A., et al. (2009). Synthesis and in vitro evaluation of pteridine analogues as monoamine oxidase B and nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 19(21), 6042-6. Available at: [Link]

  • Al-Sanea, M. M., et al. (2015). Synthesis and biological activity study of some new pteridine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 1547-1554. Available at: [Link]

  • O'Brien, Z., et al. (2016). Synthesis and properties of pteridine-2,4-dione-functionalised oligothiophenes. RSC Advances, 6(11), 9134-9137. Available at: [Link]

  • Li, Q., et al. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6042-6. Available at: [Link]

  • Matter, H., et al. (2004). Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents. Medicinal Research Reviews, 24(5), 639-669. Available at: [Link]

  • Tzani, A., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. Chemistry Central Journal, 8(1), 5. Available at: [Link]

  • D'Angelo, J., et al. (2018). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 345-381). Royal Society of Chemistry. Available at: [Link]

  • Lacerda, M. P., et al. (2008). Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development. Proceedings of the National Academy of Sciences, 105(5), 1484-1489. Available at: [Link]

  • Youssif, B. G., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3895. Available at: [Link]

  • Schüttelkopf, A. W., et al. (2012). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 55(15), 6793-6805. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2014). Synthesis and Biological Evaluation of pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Archiv der Pharmazie, 347(9), 644-653. Available at: [Link]

  • Sullivan, E., et al. (2014). Synthesis and structure-activity relationships of pteridine dione and trione monocarboxylate transporter 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4168-4171. Available at: [Link]

  • Bouyahya, A., et al. (2021). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 26(11), 3328. Available at: [Link]

  • Kovalenko, S. I., et al. (2020). Synthesis, Tautomerism, and Antiradical Activity of Novel Pteridinetrione Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2154-2168. Available at: [Link]

Sources

Safety Operating Guide

3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Safety in the laboratory is not merely about compliance; it is about control. The compound , 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione (an N3-substituted Lumazine derivative), presents a dual-hazard profile: the biological activity associated with the pteridine core (a folate/riboflavin analog) and the reactivity of the primary amine side chain. The following protocol is designed to neutralize these risks through rigorous segregation and stabilization prior to off-site thermal destruction.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the "Why" behind the safety protocols. This compound is not just "organic waste"; it is a functionalized heterocycle with specific reactive properties.

Parameter Technical Detail Operational Implication
Chemical Core Pteridine-2,4-dione (Lumazine)Planar structure capable of DNA intercalation; treat as a potential mutagen .
Functional Group Primary Aminoethyl (-CH₂CH₂NH₂)Basic pKa (~9-10). Reacts violently with strong oxidizers, acid chlorides, and anhydrides.
Physical State Solid (typically yellow/pale powder)Dust hazard. High surface area increases reactivity.
Photostability Low (Fluorescent)Photosensitive. Degradation products are unknown/variable. Keep waste containers dark/wrapped.
Solubility AmphotericSoluble in DMSO, dilute acids, and bases. Poor solubility in neutral water.

Part 2: Immediate Action Card (PPE & Engineering Controls)

Do not compromise on these controls. The primary risk during disposal is inhalation of dust or dermal absorption of DMSO-solvated compound.

  • Engineering Controls:

    • Solid Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Liquid Handling: Fume hood required.

  • Personal Protective Equipment (PPE):

    • Hands: Double Nitrile Gloves (0.11 mm minimum thickness). Rationale: Pteridines are planar and can penetrate skin, especially if dissolved in DMSO.

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).

    • Body: Lab coat (buttoned) + Tyvek sleeves if handling large quantities (>5g).

Part 3: Disposal Workflows

A. Solid Waste (Pure Compound)

Use this workflow for expired stock, spilled solids, or weighing boat residues.

  • Stabilization: Do not mix with other reactive solids.

  • Primary Containment: Transfer the solid into a screw-cap amber glass vial or a high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: Place the primary container into a clear, sealable zip-lock bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione"

    • Hazards: "Irritant," "Mutagenic Suspect," "Basic."

  • Stream: Solid Hazardous Waste (Incineration Required).

B. Liquid Waste (Mother Liquors / HPLC Effluent)

Use this workflow for reaction mixtures or dissolved stock.

CRITICAL CHECK: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (DMSO, Methanol, Water)?

  • Scenario 1: Dissolved in DMSO/Methanol (Non-Halogenated)

    • pH Check: Ensure pH is between 6 and 10. If highly acidic (pH < 4), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to prevent exothermic splattering in the waste drum.

    • Segregation: Pour into the Non-Halogenated Organic waste stream.

    • Precaution: Do not fill the container >90% full. Leave headspace for expansion.

  • Scenario 2: Dissolved in Aqueous Buffer (HPLC Waste)

    • Precipitation Risk: This compound often precipitates in neutral water. If solid sludge forms in the waste container, it can clog drum pumps.

    • Action: Add 10% Methanol or Ethanol to the aqueous waste stream to maintain solubility, OR filter the precipitate and dispose of it as Solid Waste (Workflow A).

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for segregating this specific pteridine derivative.

DisposalWorkflow Start Waste Generation: 3-(2-aminoethyl)pteridine-2,4-dione StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DoubleBag 1. Place in Amber Vial 2. Double Bag (Zip-lock) SolidPath->DoubleBag SolventCheck Solvent Base? LiquidPath->SolventCheck LabelSolid Label: 'Toxic/Irritant Solid' DoubleBag->LabelSolid Incinerate DISPOSAL A: High-Temp Incineration LabelSolid->Incinerate Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Water) SolventCheck->NonHalogenated StreamB DISPOSAL B: Halogenated Waste Halogenated->StreamB PrecipCheck Check for Precipitate NonHalogenated->PrecipCheck PrecipCheck->DoubleBag Sludge/Solids Present StreamC DISPOSAL C: Non-Halogenated Organic PrecipCheck->StreamC Clear Solution

Caption: Decision tree for segregating Pteridine derivatives based on physical state and solvent compatibility.

Part 5: Emergency Contingencies (Spill Response)

In the event of a spill outside of the fume hood:

  • Isolate: Evacuate the immediate area (10 ft radius). Mark the zone.

  • PPE Upgrade: Wear N95 or P100 respirator if dust is visible in the air.

  • Quench (Liquids): Cover liquid spills with Vermiculite or Chemizorb . Do not use paper towels alone (spreads contamination).

  • Clean (Solids):

    • Do not dry sweep (generates dust).

    • Cover with wet paper towels (dampened with water/methanol) to weigh down the powder.

    • Scoop into a wide-mouth jar.

  • Decontamination: Wipe the surface with 10% bleach followed by water. Note: Pteridines are generally stable, but bleach (hypochlorite) will oxidize the amine and disrupt the ring system, aiding in decontamination.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] 40 CFR Part 261.[3][4]

  • PubChem. (2024). Compound Summary: Pteridine-2,4(1H,3H)-dione (Lumazine). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4]

Sources

Personal protective equipment for handling 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Risk Profile & Occupational Exposure Banding (OEB)

As a research professional, you understand that "No Data" does not mean "No Hazard." 3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione is a functionalized derivative of Lumazine (Pteridine-2,4(1H,3H)-dione). While the parent core is an endogenous metabolite involved in riboflavin biosynthesis, the addition of a primary aminoethyl side chain alters its physicochemical and toxicological profile.

We must apply Read-Across Toxicology to establish a safe handling baseline:

  • The Pteridine Core: Generally low acute toxicity but known for photosensitivity . Handling in bright light may degrade the compound or generate reactive oxygen species (ROS).

  • The Aminoethyl Moiety: Primary aliphatic amines are notorious sensitizers and irritants (H315, H319). They can readily penetrate the epidermis and react with mucosal membranes.

  • Physical State: Likely a low-density, electrostatic powder. This increases the risk of aerosolization during weighing.

Assigned Occupational Exposure Band (OEB): Band 3

Definition: Potent or reactive compound; handle with significant containment. Target Air Concentration:10 – 100 µg/m³

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The specific basicity of the aminoethyl group dictates your material choices.

Hand Protection: Permeation Dynamics

Latex is contraindicated for amine-containing compounds due to rapid permeation and degradation. You must use Nitrile or Laminate.

ParameterRecommendationScientific Rationale
Material Nitrile (Accelerator-Free) Excellent resistance to basic amines and organic solvents (DMSO/DMF) often used to solubilize this compound.
Thickness Minimum 0.11 mm (4 mil) Provides >480 min breakthrough time for solid handling; >60 min for solutions.
Technique Double Gloving Outer: Standard Nitrile (change immediately upon splash). Inner: Extended cuff Nitrile (tucked under lab coat).
Contraindicated Latex / Vinyl Poor chemical resistance to amines; high risk of micro-pores developing during use.
Respiratory & Body Protection
  • Primary Control: All open handling must occur inside a Chemical Fume Hood certified to face velocities of 80–100 fpm.

  • Secondary PPE (If Hood is Compromised/Unavailable):

    • Respirator: N95 is insufficient for amine vapors. Use a Half-face respirator with P100/Organic Vapor (OV) cartridges .

    • Eye Protection: Chemical Splash Goggles (indirect venting). Reasoning: Fine powders drift around side-shields of standard safety glasses.

    • Body: High-neck laboratory coat (cotton/polyester blend). Note: Synthetic-only coats can build static charge, exacerbating powder scattering.

Part 3: Operational Workflow & Logic

Decision Logic for Handling

The following diagram illustrates the decision matrix for handling this compound based on its physical state and quantity.

PPE_Decision_Matrix Start Start: Assess Material State State_Solid Solid (Powder) Start->State_Solid State_Sol Solution (Liquid) Start->State_Sol Quant_Check Quantity > 10 mg? State_Solid->Quant_Check Solvent_Check Solvent: DMSO/DMF? State_Sol->Solvent_Check Static_Risk High Static Risk: Use Anti-Static Gun Quant_Check->Static_Risk Yes Eng_Control_Hood Engineering Control: Fume Hood REQUIRED Quant_Check->Eng_Control_Hood No Static_Risk->Eng_Control_Hood PPE_Solid PPE: Double Nitrile + Goggles (P100 if outside hood) Eng_Control_Hood->PPE_Solid Permeation_Risk High Permeation Risk: Change Gloves Every 30 min Solvent_Check->Permeation_Risk Yes PPE_Liquid PPE: Double Nitrile + Face Shield (if >100mL) Solvent_Check->PPE_Liquid No Permeation_Risk->PPE_Liquid

Caption: Decision matrix for PPE and Engineering Controls based on physical state and solvent interactions.

Step-by-Step Protocol
1. Weighing (The Critical Step)
  • The Hazard: Pteridine derivatives are often electrostatic. The powder will attempt to "jump" onto the spatula or balance walls, creating invisible contamination.

  • The Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an ionizing fan or anti-static gun on the weigh boat before adding the compound.

    • Lay a black surface mat (or dark paper) inside the hood. This provides visual contrast against the likely yellow/light-colored powder, allowing you to see spills immediately.

    • Wet-Wipe Method: After weighing, wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

2. Solubilization
  • Solvent Choice: This compound is likely sparingly soluble in water but soluble in DMSO or dilute HCl.

  • Exothermic Risk: Adding this amine to strong acids may generate heat. Add acid slowly to the solid.

  • Labeling: Mark all vials with "Sensitizer – Amine" in addition to the chemical name.

3. Emergency Response (Spills)
  • Dry Spill: Do not sweep. Sweeping aerosolizes the OEB 3 powder.

    • Action: Cover with a wet paper towel (water or ethanol) to dampen the powder, then scoop up the slurry.

  • Skin Exposure:

    • Action: Wash with soap and water for 15 minutes. Do not use alcohol/ethanol on skin; it enhances the permeation of the amine into the dermis.

Part 4: Disposal & Waste Stream

Proper disposal prevents environmental bioaccumulation of pteridine rings.

Waste StreamClassificationProtocol
Solid Waste Hazardous OrganicDouble-bag in clear polyethylene bags. Label "Toxic Solid."
Liquid Waste Basic OrganicSegregate from Oxidizers (Peroxides/Nitrates). Amines can react with oxidizers to form explosive N-oxides or nitrosamines.
Sharps Chemically ContaminatedAny needle used with this compound must be incinerated.

References

  • PubChem. (n.d.). Compound Summary: Pteridine-2,4(1H,3H)-dione (Lumazine).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Amine Handling. Retrieved from [Link]

  • SafeWork NSW. (2020). Handling Unknown or Novel Research Chemicals (Occupational Banding). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.